molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

Cat. No.: B610436
CAS No.: 661472-41-9
M. Wt: 791.0 g/mol
InChI Key: KUBPNVYPKPWGRJ-LIVOIKKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Relamorelin has been investigated for the treatment and basic science of Gastroparesis, Gastric Motility, Diabetes Mellitus, Parkinson's Disease, and Chronic Constipation, among others.
This compound is a small molecule drug with a maximum clinical trial phase of III.
a ghrelin analog that enhances weight gain

Properties

CAS No.

661472-41-9

Molecular Formula

C43H50N8O5S

Molecular Weight

791.0 g/mol

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t34-,35+,36+/m0/s1

InChI Key

KUBPNVYPKPWGRJ-LIVOIKKVSA-N

Isomeric SMILES

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Canonical SMILES

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIM28131;  BIM 28131;  BIM-28131;  BIM-28163;  BIM 28163;  BIM28163;  RM131;  RM-131;  RM 131;  Relamorelin

Origin of Product

United States

Foundational & Exploratory

Relamorelin's Binding Affinity for the GHSR-1a Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of relamorelin's binding affinity for the growth hormone secretagogue receptor type 1a (GHSR-1a). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Quantitative Binding Affinity and Functional Potency

This compound, a pentapeptide ghrelin analogue, demonstrates a high binding affinity for the GHSR-1a receptor. In vitro studies utilizing Chinese Hamster Ovary (CHO-K1) cells engineered to express the human recombinant GHSR-1a have quantified this interaction. The data, summarized in the table below, highlights this compound's greater potency compared to the endogenous ligand, human ghrelin.

CompoundBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Cell LineReference
This compound0.42 ± 0.060.71 ± 0.09CHO-K1 cells expressing human GHSR-1a[1]
Human Ghrelin1.22 ± 0.174.2 ± 1.2CHO-K1 cells expressing human GHSR-1a[1]

Table 1: Comparative binding affinity and functional potency of this compound and human ghrelin for the GHSR-1a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for the GHSR-1a receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR-1a receptor (e.g., CHO-K1 or HEK293T cells).

  • Radioligand: A high-affinity radiolabeled ligand for GHSR-1a, typically [125I]-Ghrelin.

  • Competitor Ligands: Unlabeled this compound and human ghrelin for standard curve generation.

  • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Plate Reader: Scintillation counter.

Procedure
  • Membrane Preparation:

    • Culture cells expressing GHSR-1a to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order:

      • Assay buffer.

      • A serial dilution of the unlabeled competitor (this compound or human ghrelin). For determining non-specific binding, a high concentration of an unlabeled ligand is used. For total binding, only the buffer is added.

      • A fixed concentration of the radioligand ([125I]-Ghrelin), typically at or below its Kd value.

      • The cell membrane preparation.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 27°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation may be applied.

  • Filtration and Washing:

    • Rapidly separate the bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filter plates.

    • Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (GHSR-1a expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep plate_setup 96-Well Plate Setup membrane_prep->plate_setup reagent_prep Reagent Preparation (Buffers, Ligands) reagent_prep->plate_setup incubation Incubation plate_setup->incubation filtration Filtration & Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50, Ki) scintillation_counting->data_analysis

Competitive Radioligand Binding Assay Workflow

GHSR-1a Signaling Pathways

Upon binding of an agonist such as this compound, the GHSR-1a receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical and most well-characterized pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G protein.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

In addition to the canonical Gαq/11 pathway, studies have suggested that GHSR-1a can also couple to other G proteins, including Gαi/o and Gα12/13, and can also signal through β-arrestin pathways, highlighting the complexity of its signaling potential.[2][3]

GHSR1a_Signaling GHSR-1a Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GHSR1a GHSR-1a Receptor This compound->GHSR1a Binds G_protein Gαq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Canonical Gαq/11 Signaling Pathway of GHSR-1a

References

Preclinical In Vivo and In Vitro Studies of Relamorelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Relamorelin (formerly RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2] Developed as a potent, selective ghrelin receptor agonist, this compound exhibits enhanced plasma stability and a longer half-life compared to its natural counterpart.[2][3][4] Its primary therapeutic potential lies in the treatment of gastrointestinal motility disorders, most notably diabetic gastroparesis and chronic constipation.[1][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the indication of diabetic gastroparesis.[1]

This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that have defined the pharmacological, pharmacokinetic, and toxicological profile of this compound, forming the scientific basis for its clinical development.

2.0 Mechanism of Action

This compound functions as a potent agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor predominantly located in the stomach and the hypothalamus.[6] The natural hormone ghrelin, often called the "hunger hormone," plays a crucial role in regulating appetite, energy balance, and gastrointestinal motility.[5][7] When the stomach is empty, ghrelin is secreted, acting on brain cells to increase hunger and on the gastrointestinal tract to prepare it for food intake by stimulating gastric acid secretion and motility.[5]

By mimicking the action of ghrelin, this compound binding to the GHSR-1a initiates a signaling cascade that promotes gastric and colonic motility.[5][6] This prokinetic effect is mediated, in part, by the stimulation of the vagal nuclei and the vagus nerve, which enhances the frequency and strength of stomach contractions.[4][6] The downstream signaling pathway involves the activation of intracellular mediators, leading to an increase in intracellular calcium, a key event in triggering smooth muscle contraction.[8]

Relamorelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (GHSR-1a) Gq11 Gq/11 Protein GHSR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->GHSR Binds Gq11->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Response Cellular Response (e.g., Muscle Contraction, GH Secretion) DAG->Response Ca_ER->Response In_Vitro_Workflow cluster_assay Assay Procedure cluster_binding Binding Assay cluster_functional Functional Assay start Start cells Culture CHO-K1 Cells Expressing hGHSR-1a start->cells prep_mem Prepare Cell Membranes cells->prep_mem load_dye Load Cells with Calcium-Sensitive Dye cells->load_dye incubate_bind Incubate Membranes with Radioligand + this compound prep_mem->incubate_bind measure_bind Measure Radioactivity incubate_bind->measure_bind analyze_bind Calculate Ki measure_bind->analyze_bind end End analyze_bind->end add_comp Add this compound load_dye->add_comp measure_func Measure Fluorescence add_comp->measure_func analyze_func Calculate EC50 measure_func->analyze_func analyze_func->end In_Vivo_Workflow cluster_procedure Experimental Procedure cluster_measurement Pharmacodynamic Measurement start Start animal Select Animal Model (e.g., Sprague-Dawley Rat) start->animal induce Induce Condition (e.g., Laparotomy for POI) animal->induce randomize Randomize into Groups (Vehicle vs. This compound) induce->randomize administer Administer Drug (s.c.) randomize->administer test_meal Administer Test Meal with Marker administer->test_meal wait Wait for Set Time Period test_meal->wait harvest Harvest Stomach wait->harvest analyze Analyze Marker Content & Calculate Gastric Emptying harvest->analyze end End analyze->end

References

Relamorelin: A Technical Deep Dive into its Peptide Sequence and Chemical Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[][2][3] It has been investigated for its prokinetic effects in treating gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[4][5] Compared to native ghrelin, this compound exhibits enhanced stability and a longer plasma half-life, making it a promising therapeutic candidate.[4][6] This technical guide provides a detailed overview of this compound's peptide sequence, chemical modifications, and the methodologies used for its characterization.

Peptide Sequence and Chemical Structure

This compound is a synthetic pentapeptide, meaning it is composed of five amino acid residues.[2][6] However, these are not all standard proteinogenic amino acids; the structure incorporates non-standard residues and modifications to enhance its pharmacological properties.

The primary structure of this compound can be described by its IUPAC name: 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.[7]

This complex name translates to a sequence of modified amino acids and other chemical moieties. A simplified representation of the core peptide sequence and its modifications is as follows:

  • N-terminus: A piperidine-4-carboxamide group.

  • Amino Acid 1: A modified Phenylalanine residue.

  • Amino Acid 2: A D-Tryptophan residue.

  • Amino Acid 3: A modified D-Alanine residue, which is further modified with a 1-benzothiophen-3-yl group.

  • C-terminus: A piperidine-4-carbonylamino group.

The molecular formula of this compound is C43H50N8O5S.[][7]

Quantitative Pharmacological Data

This compound's efficacy is underscored by its high affinity and potency for the ghrelin receptor (GHS-1a). The following table summarizes key quantitative data from in vitro studies.

ParameterThis compoundHuman GhrelinCell LineReference
Binding Affinity (Ki) 0.42 ± 0.06 nM1.22 ± 0.17 nMCHO-K1 cells expressing hGHS1a[6]
Potency (EC50) 0.71 ± 0.09 nM4.2 ± 1.2 nMCHO-K1 cells expressing hGHS1a[6]

Experimental Methodologies

The characterization of this compound's interaction with the ghrelin receptor involved standard in vitro pharmacological assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the human ghrelin receptor (GHS-1a).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHS1a receptor were cultured under standard conditions.

  • Membrane Preparation: Cell membranes expressing the receptor were prepared by homogenization and centrifugation.

  • Competitive Binding: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound or human ghrelin.

  • Separation and Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Signal Transduction Assay (Intracellular Calcium Mobilization)

Objective: To determine the functional potency (EC50) of this compound in activating the GHS-1a receptor.

Methodology:

  • Cell Culture and Loading: CHO-K1 cells expressing the hGHS1a receptor were seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound or human ghrelin were added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

This compound, as a ghrelin receptor agonist, initiates a signaling cascade upon binding to the GHS-1a receptor, a G-protein coupled receptor (GPCR). This activation leads to various downstream cellular responses.

Relamorelin_Signaling_Pathway This compound This compound GHSR1a GHS-R1a (Ghrelin Receptor) This compound->GHSR1a Binds to Gq_G11 Gαq/11 GHSR1a->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Hormone Secretion, Neuronal Activation) Ca2_release->Cellular_Response Triggers

Caption: this compound signaling pathway via the GHS-R1a receptor.

The following diagram illustrates the general workflow for characterizing a ghrelin receptor agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assay (Determine Ki) Animal_Models Animal Models of GI Motility Disorders Receptor_Binding->Animal_Models Lead Candidate Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine EC50) Functional_Assay->Animal_Models Lead Candidate PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Phase_I Phase I (Safety & Tolerability) PK_PD->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Compound_Synthesis This compound Synthesis & Purification Compound_Synthesis->Receptor_Binding Compound_Synthesis->Functional_Assay

Caption: General experimental workflow for this compound development.

References

Relamorelin: A Comprehensive Analysis of Physiological Effects Beyond Gastric Motility

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Relamorelin (RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] While primarily investigated for the treatment of diabetic gastroparesis due to its prokinetic effects on the stomach, its mechanism of action suggests a broader range of physiological effects.[3][4] This document provides an in-depth technical overview of this compound's physiological impacts beyond gastric motility, focusing on its effects on colonic function, hormonal regulation, metabolic parameters, and appetite. Quantitative data from key clinical and preclinical studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Mechanism of Action

This compound mimics the action of endogenous ghrelin by binding to and activating the GHSR, also known as GHS-R1a.[3] It is a pentapeptide analogue of ghrelin designed for improved potency and superior pharmacokinetics, including enhanced plasma stability.[1][2] In vitro studies have shown that this compound binds to the human GHSR with approximately three times the affinity of natural ghrelin and is about six-fold more potent in activating the receptor and its downstream signaling pathways, such as intracellular calcium mobilization.[2][5] These receptors are expressed in various tissues, including the hypothalamus, the gastrointestinal tract, and other peripheral organs, which explains the systemic effects of this compound.[2][3]

cluster_cell Target Cell (e.g., Myenteric Neuron, Hypothalamic Neuron) This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds & Activates G_protein Gq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Physiological Response (e.g., Contraction, Hormone Release) Ca->Response Screening Screening (Rome III Criteria for CIC) Randomization Randomization (1:1) Screening->Randomization GroupA Group A: this compound (100 µg/day s.c.) Randomization->GroupA GroupB Group B: Placebo (s.c.) Randomization->GroupB Day1 Day 1: First Dose + Ingestion of ¹¹¹In-Charcoal Capsule GroupA->Day1 GroupB->Day1 Imaging Scintigraphic Imaging (4, 6, 24, 32, 48 hrs) Day1->Imaging Treatment 14-Day Treatment Period Day1->Treatment Analysis Data Analysis (Colonic Transit, SBMs, Safety) Imaging->Analysis Treatment->Analysis cluster_GI Gastrointestinal Effects cluster_CNS Central Nervous System Effects cluster_Metabolic Metabolic & Other Effects This compound This compound GHSR GHSR Activation This compound->GHSR Gastric ↑ Gastric Motility (Primary Effect) GHSR->Gastric Colonic ↑ Colonic Motility GHSR->Colonic Appetite ↑ Appetite/Hunger GHSR->Appetite Hormones ↑ Pituitary Hormones (GH, Prolactin, Cortisol) GHSR->Hormones Glycemic Worsening Glycemic Control (↑ HbA1c, ↑ Glucose) GHSR->Glycemic Inflammation ↓ Colonic Inflammation (Preclinical) GHSR->Inflammation Potential Constipation Relief of Constipation Colonic->Constipation

References

Methodological & Application

Application Notes and Protocols: Subcutaneous Administration of Relamorelin in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for the subcutaneous administration of the ghrelin agonist, Relamorelin (RM-131), in clinical trial settings. The information is compiled from various clinical trial reports and research articles to guide researchers and professionals in the development and application of this investigational drug.

Mechanism of Action

This compound is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), also known as GHS-R1a.[1][2][3] Ghrelin is a naturally occurring hormone that plays a key role in regulating appetite and gastrointestinal motility.[3] By binding to and activating the GHS-R1a, this compound mimics the effects of ghrelin, stimulating gastric motility and accelerating gastric emptying.[4] This makes it a promising therapeutic agent for gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][5]

Signaling Pathway

The binding of this compound to the GHS-R1a receptor initiates a signaling cascade that leads to its physiological effects. This pathway is crucial for its prokinetic properties.

Relamorelin_Signaling_Pathway This compound This compound GHSR1a GHS-R1a Receptor This compound->GHSR1a G_protein Gq/11 G-protein GHSR1a->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates GI_motility Increased GI Motility & Gastric Emptying Ca_release->GI_motility PKC_activation->GI_motility

Caption: this compound signaling pathway via the GHS-R1a receptor.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from various clinical trials of subcutaneously administered this compound.

Table 1: Pharmacokinetics of Subcutaneous this compound

ParameterValueReference
Median Time to Peak Plasma Concentration (Tmax)0.74 hours (range: 0.27 - 1.02 hours)[1]
Protein Binding (in vitro)83% to 96%[1]
MetabolismNo metabolites detected in vitro[1]
ExcretionApproximately 8% of the dose excreted in urine[1]
AccumulationNo apparent accumulation after 10 days of repeated administration[1]

Table 2: Efficacy of Subcutaneous this compound in Diabetic Gastroparesis

Study PhaseDose(s)Key Efficacy EndpointsResultReference
Phase 2A10 μg twice dailyAcceleration of gastric emptyingSignificant (p<0.03)[1]
Phase 2A10 μg twice dailyImprovement in vomiting frequencySignificant improvement compared to placebo[1]
Phase 2B10 μg, 30 μg, 100 μg twice dailyChange in weekly vomiting episodesNo significant difference compared to placebo[6]
Phase 2B10 μg, 30 μg, 100 μg twice dailyImprovement in composite symptom score (nausea, fullness, bloating, pain)Significant improvement relative to placebo[6]
Phase 2B10 μg, 30 μg, 100 μg twice dailyAcceleration of gastric emptying time~10% acceleration (half-life decrease of 12-13 minutes)[6]

Table 3: Efficacy of Subcutaneous this compound in Chronic Idiopathic Constipation

Study PhaseDoseKey Efficacy EndpointsResultReference
Phase 2100 μg daily for 14 daysImprovement in bowel functionsSignificant improvement, relieving constipation[1]
Phase 2100 μg daily for 14 daysAcceleration of colonic transitSignificant acceleration compared to placebo[1][7]

Experimental Protocol: Subcutaneous Administration of this compound

This protocol outlines the general steps for the subcutaneous administration of this compound in a clinical trial setting, based on information from published trial protocols.

1. Patient Screening and Enrollment:

  • Participants are screened based on inclusion and exclusion criteria specific to the clinical trial (e.g., diagnosis of diabetic gastroparesis, age, etc.).[8][9]

  • Informed consent is obtained from all participants.[8]

2. Dosing and Administration Schedule:

  • This compound is typically administered subcutaneously once or twice daily.[1][2]

  • For twice-daily dosing, the first dose is administered approximately 30 minutes before the morning meal, and the second dose is administered approximately 30 minutes before the evening meal.[8][10]

  • The dosage can range from 10 μg to 100 μg per administration, depending on the trial protocol.[3][11]

3. Preparation of this compound for Injection:

  • Study medication is provided in a pre-filled cartridge or other appropriate single-unit carton.[10]

  • Follow specific instructions from the trial sponsor for any required reconstitution or preparation steps.

4. Subcutaneous Injection Procedure:

  • Injection Site: The recommended injection site is the abdomen.[8] Participants should be instructed to rotate injection sites to avoid lipohypertrophy.

  • Administration:

    • Wash hands thoroughly with soap and water.

    • Prepare the injection site by cleaning it with an alcohol swab and allowing it to air dry.

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

    • Inject the full dose of the medication.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if needed. Do not rub the area.

    • Dispose of the syringe and needle in a designated sharps container.

5. Patient Training and Monitoring:

  • Participants are trained on the proper technique for self-administration of the subcutaneous injection.[8]

  • Patients should maintain a diary to record administration times, symptoms, and any adverse events.[12]

  • Regular follow-up visits are scheduled to monitor for safety and efficacy. This includes assessment of vital signs, laboratory parameters, ECGs, and injection site evaluations.[1]

6. Management of Adverse Events:

  • Common adverse events may include hyperglycemia, diarrhea, increased appetite, fatigue, and headache.[7][12]

  • Protocols should be in place for the management of potential adverse events, such as adjusting diabetes medication for hyperglycemia.[13]

Experimental Workflow

The following diagram illustrates the general workflow for a clinical trial involving the subcutaneous administration of this compound.

Relamorelin_Trial_Workflow Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (this compound vs. Placebo) Informed_Consent->Randomization Patient_Training Patient Training on SC Self-Administration Randomization->Patient_Training Treatment_Period Treatment Period (e.g., 12 weeks) - Daily SC Injections - Symptom Diary Patient_Training->Treatment_Period Monitoring Ongoing Monitoring - Safety Assessments - Efficacy Assessments Treatment_Period->Monitoring occurs throughout End_of_Study End of Study Visit - Final Assessments Treatment_Period->End_of_Study Data_Analysis Data Analysis End_of_Study->Data_Analysis End End Data_Analysis->End

Caption: General workflow of a clinical trial for subcutaneous this compound.

References

Application Notes and Protocols for the Use of Relamorelin in Animal Models of Chronic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1][2] Ghrelin, often referred to as the "hunger hormone," is primarily produced in the stomach and plays a crucial role in regulating appetite and energy homeostasis.[1] Beyond its metabolic functions, ghrelin and its receptor are widely distributed throughout the gastrointestinal (GI) tract, including the colon, where they modulate motility.[1] this compound mimics the action of endogenous ghrelin, demonstrating prokinetic effects that accelerate gastric emptying, small bowel transit, and colonic transit.[1][2] These properties make it a promising therapeutic candidate for motility disorders, including chronic constipation.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of chronic constipation, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its prokinetic effects by binding to and activating the GHSR-1a. This receptor is a G-protein coupled receptor (GPCR) found on enteric neurons in the gut.[1] Activation of the GHSR-1a by this compound is believed to stimulate downstream signaling cascades that ultimately enhance gastrointestinal motility. While the complete intracellular signaling pathway in the context of colonic motility is still under investigation, it is understood to involve the activation of vagal afferent nerves and direct stimulation of enteric nerves.[3]

Relamorelin_Signaling_Pathway This compound This compound GHSR1a Ghrelin Receptor (GHSR-1a) This compound->GHSR1a Binds to G_Protein G-Protein Activation GHSR1a->G_Protein Activates Signaling_Cascades Downstream Signaling Cascades G_Protein->Signaling_Cascades Enteric_Neuron Enteric Neuron Signaling_Cascades->Enteric_Neuron Modulates Increased_Motility Increased Colonic Motility & Transit Enteric_Neuron->Increased_Motility Stimulates

Caption: this compound signaling pathway in enteric neurons.

Quantitative Data from Animal Studies

While extensive quantitative data on the dose-dependent effects of this compound on specific stool parameters in animal models of chronic constipation are not widely published, the available preclinical data consistently demonstrate its prokinetic efficacy. This compound has been shown to be significantly more potent than native ghrelin and other ghrelin receptor agonists in stimulating gastrointestinal motility.[1]

Table 1: Comparative Potency of this compound in a Rat Model of Postoperative Ileus (POI) with Morphine-Induced Dysmotility

CompoundRelative Potency vs. Native Ghrelin
This compound ~100-fold more potent
AnamorelinData not specified
IbutamorenData not specified
IpamorelinData not specified
TZP-101600- to 1800-fold less potent than this compound
TZP-102600- to 1800-fold less potent than this compound

Data compiled from a study cited in a review by Acosta and Camilleri (2015).[1]

Table 2: Effects of Other Ghrelin Receptor Agonists on Fecal Output in Rodent Models

CompoundAnimal ModelDoseEffect on Fecal Output
EX-1314 Mice (fed)300 mg/kg (oral)2-fold greater fecal output compared to control.[4]
GSK894281 Rats10 mg/kg (daily for 8 days)~16% greater fecal output compared to pre-treatment.[5]

Note: This table presents data for other ghrelin agonists to provide context for the expected effects of this class of compounds. Specific quantitative data for this compound on fecal output in a constipation model was not available in the reviewed literature.

Experimental Protocols

A common and well-characterized animal model for studying chronic constipation is the loperamide-induced constipation model in rodents. Loperamide, a peripherally acting μ-opioid receptor agonist, inhibits intestinal motility and fluid secretion, leading to decreased fecal frequency and water content.[6]

Protocol: Loperamide-Induced Constipation in Mice

1. Animals and Acclimation:

  • Species: Male C57BL/6 mice (5-weeks-old).[7]

  • Housing: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Allow a one-week acclimation period before the start of the experiment.[7]

2. Induction of Constipation:

  • Loperamide Preparation: Dissolve loperamide hydrochloride in saline to a final concentration of 0.8 mg/mL.[8]

  • Administration: Administer loperamide subcutaneously at a dose of 10 mg/kg body weight, twice daily for a period of 2 weeks to establish a chronic constipation model.[8] A control group should receive saline injections.

3. This compound Treatment:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer this compound via subcutaneous injection at the desired doses. The dosing regimen can vary depending on the study design (e.g., once or twice daily).

  • Treatment Period: The treatment period can range from a single dose to several weeks, depending on the study's objectives.

4. Outcome Measures:

  • Fecal Parameters:

    • Fecal Pellet Count: Collect and count the number of fecal pellets produced by each mouse over a defined period (e.g., 24 hours).

    • Fecal Weight: Weigh the collected fecal pellets (wet and dry weight).

    • Fecal Water Content: Calculate as: [(wet weight - dry weight) / wet weight] x 100%.[8]

  • Gastrointestinal Transit Time:

    • Administer a non-absorbable marker (e.g., 10% activated charcoal solution) orally.[8]

    • Record the time to the first appearance of the black marker in the feces.[8]

    • Alternatively, sacrifice the animals at a specific time point after marker administration and measure the distance traveled by the marker in the small intestine relative to the total length of the small intestine.[8]

  • Histological Analysis:

    • At the end of the study, collect colonic tissue for histological examination to assess for any morphological changes.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Constipation Induction Phase cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Phase Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Fecal Parameter Measurement Animal_Acclimation->Baseline_Measurements Loperamide_Admin Loperamide Administration (e.g., 10 mg/kg, s.c., twice daily) Baseline_Measurements->Loperamide_Admin Control_Admin Saline Administration (Control Group) Baseline_Measurements->Control_Admin Relamorelin_Admin This compound Administration (various doses, s.c.) Loperamide_Admin->Relamorelin_Admin Vehicle_Admin Vehicle Administration (Placebo Group) Loperamide_Admin->Vehicle_Admin Fecal_Collection Fecal Parameter Analysis (Count, Weight, Water Content) Relamorelin_Admin->Fecal_Collection Vehicle_Admin->Fecal_Collection Transit_Measurement Gastrointestinal Transit Time Measurement Fecal_Collection->Transit_Measurement Histology Histological Analysis of Colon Transit_Measurement->Histology

Caption: Experimental workflow for evaluating this compound in a loperamide-induced constipation model.

Logical Relationships in this compound's Therapeutic Effect

The therapeutic potential of this compound in chronic constipation is based on a clear logical progression from its molecular action to the physiological outcome.

Logical_Relationship This compound This compound Administration Receptor_Binding Binding to GHSR-1a This compound->Receptor_Binding Neuronal_Activation Activation of Enteric Neurons Receptor_Binding->Neuronal_Activation Increased_Motility Increased Colonic Propulsive Contractions Neuronal_Activation->Increased_Motility Accelerated_Transit Accelerated Colonic Transit Increased_Motility->Accelerated_Transit Symptom_Relief Relief of Constipation Symptoms Accelerated_Transit->Symptom_Relief

Caption: Logical flow from this compound administration to symptom relief.

Conclusion

This compound demonstrates significant prokinetic activity in the gastrointestinal tract, making it a compelling candidate for the treatment of chronic constipation. The loperamide-induced constipation model in rodents provides a robust platform for evaluating the efficacy of this compound and other prokinetic agents. While more published quantitative data on dose-dependent effects on stool parameters would be beneficial, the existing evidence strongly supports its mechanism of action and therapeutic potential. The protocols and information provided herein are intended to guide researchers in the design and execution of preclinical studies to further elucidate the role of this compound in managing chronic constipation.

References

Designing Clinical Trials for Relamorelin in Functional Dyspepsia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin, a potent ghrelin receptor agonist, has demonstrated significant prokinetic effects, accelerating gastric emptying and improving upper gastrointestinal symptoms. While extensively studied in diabetic gastroparesis, its therapeutic potential in functional dyspepsia (FD) remains a promising yet clinically un-validated frontier. Functional dyspepsia, characterized by symptoms of postprandial fullness, early satiation, and epigastric pain, shares pathophysiological mechanisms with gastroparesis, notably delayed gastric emptying and impaired gastric accommodation. These application notes provide a comprehensive guide for designing clinical trials to investigate the efficacy and safety of this compound for the treatment of functional dyspepsia. Leveraging insights from successful clinical trials in related indications, this document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the robust clinical development of this compound for this indication.

Introduction to this compound and Functional Dyspepsia

This compound is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Activation of this receptor stimulates gastrointestinal motility.[2] Clinical trials in patients with diabetic gastroparesis have shown that this compound accelerates gastric emptying and improves key symptoms such as nausea, vomiting, abdominal pain, and bloating.[3][4]

Functional dyspepsia is a common disorder of gut-brain interaction characterized by upper abdominal symptoms in the absence of any identifiable organic, systemic, or metabolic disease that is likely to explain the symptoms.[3] The two primary subtypes of FD are Postprandial Distress Syndrome (PDS), with symptoms of bothersome postprandial fullness and early satiation, and Epigastric Pain Syndrome (EPS), characterized by epigastric pain or burning.[3] A significant subset of patients with FD, particularly those with PDS, exhibit delayed gastric emptying, providing a strong rationale for investigating the therapeutic potential of a prokinetic agent like this compound.[3]

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous ghrelin, binding to the GHSR-1a, a G-protein coupled receptor. This binding event initiates a cascade of intracellular signaling pathways that ultimately mediate its prokinetic effects. The primary signaling pathway involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which is a key step in promoting smooth muscle contraction in the stomach and accelerating gastric transit.

Relamorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Prokinetic Prokinetic Effects (↑ Gastric Motility) Ca_release->Prokinetic Leads to

Caption: this compound Signaling Pathway.

Proposed Clinical Trial Protocol for this compound in Functional Dyspepsia

As of late 2025, there are no publicly available results from dedicated clinical trials of this compound in a functional dyspepsia patient population. The following protocol is a proposed framework based on the pathophysiology of FD and successful trial designs for this compound in diabetic gastroparesis.

Study Design

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of subcutaneously administered this compound in patients with functional dyspepsia with delayed gastric emptying.

Clinical_Trial_Workflow cluster_treatment 12-Week Double-Blind Treatment Period Screening Screening & Washout (2-4 weeks) Baseline Baseline Assessment (Rome IV Criteria, Symptom Diary, Gastric Emptying Test) Screening->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Placebo Placebo BID Randomization->Placebo Dose1 This compound 10 µg BID Randomization->Dose1 Dose2 This compound 30 µg BID Randomization->Dose2 Dose3 This compound 100 µg BID Randomization->Dose3 FollowUp End-of-Treatment Assessments (Week 12) Placebo->FollowUp Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp SafetyFollowUp Safety Follow-up (2 weeks post-treatment) FollowUp->SafetyFollowUp

References

Application Notes and Protocols for In Vitro Evaluation of Relamorelin's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] It is under investigation for the treatment of gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[2][3] The endogenous ligand for GHSR-1a, ghrelin, is a peptide hormone primarily produced in the stomach that stimulates gastrointestinal motility.[2] this compound mimics this action, demonstrating prokinetic properties that can enhance gastric emptying and colonic transit.[1][3] Understanding the direct effects of this compound on smooth muscle contraction is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies for motility disorders.

These application notes provide detailed protocols for in vitro methods to study the effects of this compound on smooth muscle contraction, focusing on the isolated organ bath technique. This method allows for the direct measurement of muscle tissue response to pharmacological agents in a controlled ex vivo environment.

Data Presentation: In Vitro Potency of this compound

ParameterThis compoundHuman GhrelinFold Difference (this compound vs. Ghrelin)Experimental System
Binding Affinity (Ki) 0.42 ± 0.06 nM1.22 ± 0.17 nM~3x higher affinityCHO-K1 cells expressing hGHSR-1a
Functional Potency (EC50) 0.71 ± 0.09 nM4.2 ± 1.2 nM~6x more potentIntracellular calcium mobilization in CHO-K1 cells expressing hGHSR-1a

Signaling Pathway and Experimental Workflow

This compound-Induced Smooth Muscle Contraction Signaling Pathway

This compound, as a ghrelin receptor agonist, is expected to activate intracellular signaling pathways in smooth muscle cells that lead to contraction. The binding of this compound to the GHSR-1a, a G-protein coupled receptor (GPCR), initiates a cascade involving the Gq protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.

Relamorelin_Signaling_Pathway This compound This compound GHSR1a GHSR-1a (Ghrelin Receptor) This compound->GHSR1a Binds to Gq Gq protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates Organ_Bath_Workflow start Start tissue_prep 1. Tissue Preparation (e.g., Gastric or Colonic Smooth Muscle Strips) start->tissue_prep mounting 2. Mount Tissue in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) tissue_prep->mounting equilibration 3. Equilibration (60-90 min with intermittent washing) mounting->equilibration viability 4. Viability Test (e.g., KCl or Carbachol) equilibration->viability washout 5. Washout viability->washout relamorelin_addition 6. Cumulative Addition of this compound (Logarithmically increasing concentrations) washout->relamorelin_addition data_acquisition 7. Data Acquisition (Isometric tension recording) relamorelin_addition->data_acquisition analysis 8. Data Analysis (Dose-response curve, EC₅₀, Eₘₐₓ) data_acquisition->analysis end End analysis->end

References

Application Notes and Protocols for Long-Term Relamorelin Administration in Chronic Condition Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration protocols for Relamorelin, a potent ghrelin receptor agonist, in preclinical and clinical models of chronic conditions such as diabetic gastroparesis and chronic idiopathic constipation. This document includes detailed experimental protocols, summarized quantitative data from clinical trials, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a selective agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] By mimicking the action of endogenous ghrelin, this compound stimulates gastrointestinal motility, making it a promising therapeutic agent for disorders characterized by delayed gastric transit.[2][3] It has demonstrated enhanced potency and plasma stability compared to native ghrelin.[2] Clinical trials have investigated its efficacy and safety in treating diabetic gastroparesis and chronic idiopathic constipation.[2][4]

Mechanism of Action

This compound exerts its prokinetic effects by binding to the GHS-R1a, which is expressed in the gastrointestinal tract and the central nervous system. Activation of this G-protein coupled receptor initiates a signaling cascade that modulates neuronal activity, leading to increased gastric emptying and colonic transit.[5][6]

ghrelin_signaling cluster_cell Target Cell (e.g., Myenteric Neuron) This compound This compound GHSR1a GHS-R1a (Ghrelin Receptor) This compound->GHSR1a Binds to Gq Gq Protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Neurotransmitter Release Ca_PKC->Neuronal_Excitation GI_Motility Increased GI Motility Neuronal_Excitation->GI_Motility Leads to

Figure 1: Simplified signaling pathway of this compound's action on GI motility.

Preclinical Administration Protocols

Long-term preclinical studies are essential to evaluate the chronic efficacy and safety of this compound. Below are detailed protocols for inducing relevant chronic conditions in rodent models and for the subsequent long-term administration of this compound.

Protocol 1: Streptozotocin-Induced Diabetic Gastroparesis in Rats

This protocol describes the induction of diabetes and subsequent gastroparesis in rats, followed by a long-term treatment regimen with this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound solution (sterile, for subcutaneous injection)

  • Vehicle control (e.g., sterile saline)

  • Blood glucose monitoring system

  • Gastric emptying measurement tools (e.g., phenol red meal, scintigraphy)

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal (IP) injection of STZ (50-60 mg/kg) dissolved in cold citrate buffer.[7]

    • Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.[8]

  • Confirmation of Gastroparesis:

    • After 4-8 weeks of sustained diabetes, assess gastric emptying.

    • Administer a test meal (e.g., containing a non-absorbable marker like phenol red or radiolabeled tracer).

    • Measure the amount of marker remaining in the stomach after a set period (e.g., 2 hours) to determine the rate of gastric emptying.

    • Select rats with significantly delayed gastric emptying for the long-term study.

  • Long-Term this compound Administration:

    • Randomly assign gastroparetic rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via subcutaneous (SC) injection once or twice daily for a predetermined period (e.g., 4, 8, or 12 weeks).

    • For SC injections, gently lift the skin on the back to form a tent and insert the needle at the base.[9]

  • Monitoring and Endpoints:

    • Monitor body weight, food and water intake, and blood glucose levels regularly.

    • Periodically assess gastric emptying to evaluate the efficacy of the treatment.

    • At the end of the study, collect tissues for histological and molecular analysis.

Protocol 2: Loperamide-Induced Chronic Constipation in Mice

This protocol details the induction of chronic constipation in mice using loperamide and a subsequent long-term treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Loperamide hydrochloride

  • This compound solution (sterile, for subcutaneous injection)

  • Vehicle control (e.g., sterile saline)

  • Carmine red marker

  • Metabolic cages

Procedure:

  • Induction of Chronic Constipation:

    • Administer loperamide (e.g., 5-10 mg/kg) subcutaneously or orally twice daily for a period of 7-14 days to induce constipation.[10][11]

    • Confirm constipation by observing reduced fecal pellet output, decreased fecal water content, and delayed gastrointestinal transit time.[12]

  • Long-Term this compound Administration:

    • Randomize constipated mice into treatment groups.

    • Administer this compound or vehicle via subcutaneous injection once or twice daily for the desired duration (e.g., 2-4 weeks).

  • Monitoring and Endpoints:

    • House mice in metabolic cages to monitor daily fecal pellet output and water content.

    • Measure whole gut transit time by oral gavage of a carmine red marker and recording the time to the first appearance of the red pellet.

    • Assess colonic motility and transit at the end of the study.

preclinical_workflow cluster_model_dev Model Development cluster_treatment Long-Term Treatment cluster_monitoring Monitoring & Analysis Induction Induce Chronic Condition (e.g., Diabetic Gastroparesis, Constipation) Confirmation Confirm Disease Phenotype (e.g., Delayed Gastric Emptying) Induction->Confirmation Randomization Randomize Animals to Treatment Groups Induction->Randomization Administration Daily Subcutaneous Administration of this compound or Vehicle Randomization->Administration Monitoring Regular Monitoring of Health & Behavior Administration->Monitoring Efficacy Periodic Efficacy Assessment (e.g., GI Transit Time) Monitoring->Efficacy Endpoint Terminal Endpoint Analysis (Histology, Molecular Assays) Efficacy->Endpoint

Figure 2: General experimental workflow for preclinical this compound studies.

Clinical Administration Protocols and Data

This compound has been evaluated in several clinical trials for diabetic gastroparesis and chronic idiopathic constipation. The administration has been via subcutaneous injection.

Summary of Clinical Trial Data in Diabetic Gastroparesis
Trial Phase Dosage Frequency Duration Key Efficacy Outcomes Key Safety Findings
Phase 2a 10 µgTwice Daily4 weeksAccelerated gastric emptying; reduced vomiting frequency.[4]Generally well-tolerated.
Phase 2b 10 µg, 30 µg, 100 µgTwice Daily12 weeksSignificant reduction in nausea, abdominal pain, postprandial fullness, and bloating; accelerated gastric emptying.[4]Dose-related worsening of glycemic control.[4]
Phase 3 (PLEDGE program) 10 µgTwice DailyUp to 52 weeks (with long-term extension up to 5 years)Primary endpoints include improvement in vomiting episodes and gastroparesis symptoms.[13][14]Ongoing assessment of long-term safety.
Summary of Clinical Trial Data in Chronic Idiopathic Constipation
Trial Phase Dosage Frequency Duration Key Efficacy Outcomes Key Safety Findings
Phase 2a 100 µgOnce Daily14 daysIncreased number of spontaneous bowel movements; accelerated gastric emptying and colonic transit.[15]Increased appetite, fatigue, and headache reported more frequently than placebo.[15]
Clinical Trial Protocol: A Generalized Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating this compound in a chronic gastrointestinal condition.

clinical_trial_workflow cluster_screening Patient Recruitment & Screening cluster_treatment_phase Treatment Phase cluster_followup Data Collection & Follow-up cluster_analysis Analysis & Reporting Recruitment Patient Identification & Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessments Informed_Consent->Screening Randomization Randomization to This compound or Placebo Screening->Randomization Treatment Long-Term, Double-Blind Treatment Period Randomization->Treatment Data_Collection Regular Follow-up Visits (Symptom Diaries, Safety Labs) Treatment->Data_Collection Endpoint_Assessment Primary & Secondary Endpoint Assessment Data_Collection->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Reporting Reporting of Efficacy & Safety Data_Analysis->Reporting

Figure 3: Generalized workflow for a this compound clinical trial.

Conclusion

This compound demonstrates significant potential as a long-term treatment for chronic gastrointestinal motility disorders. The provided protocols and data summaries offer a foundation for researchers and drug development professionals to design and conduct further preclinical and clinical investigations. Careful consideration of dose, administration frequency, and long-term safety, particularly regarding glycemic control in diabetic populations, is crucial for the continued development of this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hyperglycemia as a Side Effect of Relamorelin in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hyperglycemia observed during experiments with Relamorelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic pentapeptide that acts as a potent agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] By mimicking the natural hormone ghrelin, this compound stimulates gastrointestinal motility and is being investigated for the treatment of diabetic gastroparesis.[1][2] Its mechanism of action involves binding to GHSR-1a in the stomach and hypothalamus, which not only promotes gastric emptying but also stimulates the release of growth hormone.[1]

Q2: Is hyperglycemia a known side effect of this compound?

Yes, clinical trials have shown that this compound can lead to dose-related increases in blood glucose levels and glycated hemoglobin (HbA1c).[3][4][5] This is a critical consideration for researchers, especially when studying this compound in diabetic models or patient populations.

Q3: What is the proposed mechanism for this compound-induced hyperglycemia?

The hyperglycemic effect of this compound is thought to be multifactorial:

  • Accelerated Gastric Emptying: By speeding up the passage of food from the stomach to the small intestine, this compound can lead to a more rapid absorption of carbohydrates, causing postprandial blood glucose spikes.[6][7]

  • Modulation of Insulin Secretion: Ghrelin and its agonists can influence pancreatic beta-cell function. The ghrelin receptor is expressed in pancreatic islets, and its activation can lead to a decrease in insulin secretion, contributing to higher blood glucose levels.[8]

  • Stimulation of Counter-Regulatory Hormones: Ghrelin can stimulate the release of hormones like growth hormone and cortisol, which have counter-regulatory effects to insulin and can increase blood glucose.[8][9]

Troubleshooting Guide: Addressing Hyperglycemia in Your Experiments

This guide provides a structured approach to identifying and managing hyperglycemia in both in vivo and in vitro studies involving this compound.

Experimental Workflow for Investigating this compound-Induced Hyperglycemia

cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies iv_start Observe Hyperglycemia in Animal Model iv_q1 Is the hyperglycemia dose-dependent? iv_start->iv_q1 iv_a1_yes Proceed with dose-response analysis iv_q1->iv_a1_yes Yes iv_a1_no Investigate other contributing factors (e.g., diet, stress) iv_q1->iv_a1_no No iv_q2 Is it postprandial or fasting hyperglycemia? iv_a1_yes->iv_q2 iv_a2_postprandial Hypothesize accelerated gastric emptying iv_q2->iv_a2_postprandial Postprandial iv_a2_fasting Hypothesize direct effect on glucose homeostasis iv_q2->iv_a2_fasting Fasting iv_exp1 Perform Oral Glucose Tolerance Test (OGTT) iv_a2_postprandial->iv_exp1 iv_exp2 Measure insulin and C-peptide levels iv_a2_fasting->iv_exp2 iv_end Characterize metabolic phenotype iv_exp1->iv_end iv_exp3 Conduct hyperinsulinemic-euglycemic clamp studies iv_exp2->iv_exp3 iv_exp3->iv_end it_start Hypothesize direct effect on pancreatic islets it_exp1 Isolate pancreatic islets it_start->it_exp1 it_exp2 Culture islets with varying concentrations of this compound it_exp1->it_exp2 it_q1 Is insulin secretion altered? it_exp2->it_q1 it_a1_yes Quantify insulin secretion (ELISA/RIA) it_q1->it_a1_yes Yes it_a1_no Assess islet viability and other functions it_q1->it_a1_no No it_exp3 Perform Glucose-Stimulated Insulin Secretion (GSIS) assay it_a1_yes->it_exp3 it_end Determine direct effect on beta-cell function it_exp3->it_end

Caption: Troubleshooting workflow for investigating this compound-induced hyperglycemia.

Problem: Unexpectedly high or variable blood glucose readings in animal models treated with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Dose-dependent effect of this compound Conduct a dose-response study with multiple concentrations of this compound.Establish a clear correlation between this compound dose and the magnitude of hyperglycemia.
Accelerated Gastric Emptying Perform a gastric emptying study (e.g., 13C-Spirulina breath test) in parallel with glucose monitoring.A temporal correlation between accelerated gastric emptying and postprandial glucose spikes.
Direct impact on insulin secretion Measure plasma insulin and C-peptide levels following this compound administration in combination with a glucose challenge.Altered insulin secretion dynamics in response to glucose in the presence of this compound.
Changes in Insulin Sensitivity Conduct hyperinsulinemic-euglycemic clamp studies to directly assess insulin sensitivity.Determine if this compound induces or exacerbates insulin resistance.
Confounding factors Ensure standardized diet, housing conditions, and handling procedures to minimize stress-induced hyperglycemia.Reduction in the variability of blood glucose measurements.

Problem: Inconsistent or unexpected results in in vitro pancreatic islet experiments with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Islet viability and function Assess islet viability (e.g., using FDA/PI staining) and functionality (e.g., glucose-stimulated insulin secretion) before and after this compound treatment.Ensure that observed effects are not due to islet death or dysfunction.
This compound concentration and stability Verify the concentration and stability of your this compound solution.Accurate and reproducible experimental conditions.
Culture conditions Optimize islet culture conditions (e.g., media, glucose concentration) to maintain islet health and responsiveness.Healthy islets that exhibit a robust response to stimuli.
Off-target effects If possible, use a GHSR-1a antagonist to confirm that the observed effects are mediated through the intended receptor.Blockade of this compound's effects by the antagonist, confirming on-target activity.

Quantitative Data from Clinical Trials

The following tables summarize the dose-dependent effects of this compound on glycemic control observed in Phase 2 clinical trials.

Table 1: Change in HbA1c and Fasting Blood Glucose in a 12-Week Phase 2b Trial (NCT02357420) [3][5]

Treatment Group (twice daily)Mean Change in HbA1c from Baseline (%)Mean Change in Fasting Blood Glucose from Baseline (mg/dL)
Placebo+0.03Not Reported
This compound 10 µg+0.50+18.1
This compound 30 µg+0.89+25.4
This compound 100 µg+0.69+32.6
P-value < 0.0001 0.0043

Table 2: Incidence of Hyperglycemia-Related Treatment-Emergent Adverse Events (TEAEs) in Phase 2a and 2b Trials [3]

TrialTreatment GroupPercentage of Patients with Hyperglycemia-Related TEAEs
Phase 2a (4 weeks) Placebo (b.d.)2.9%
This compound 10 µg (q.d. pm)4.5%
This compound 10 µg (b.d.)8.8%
Phase 2b (12 weeks) Placebo (b.d.)5.8%
This compound 10 µg (b.d.)14.3%
This compound 30 µg (b.d.)17.4%
This compound 100 µg (b.d.)20.7%

Key Experimental Protocols

13C-Spirulina Gastric Emptying Breath Test

This non-invasive test measures the rate of solid-phase gastric emptying.

Principle: The patient consumes a meal containing 13C-labeled Spirulina. As the meal is emptied from the stomach and the 13C-Spirulina is metabolized, 13CO2 is produced and can be measured in the patient's breath. The rate of 13CO2 appearance in the breath reflects the rate of gastric emptying.[10][11]

Methodology: [12][13][14]

  • Patient Preparation: The patient should fast for at least 8 hours overnight. For diabetic patients, blood glucose should be checked and should be below 275 mg/dL before starting the test.[11]

  • Baseline Breath Sample: Two baseline breath samples are collected by having the patient exhale into a collection tube.

  • Test Meal: The patient consumes a standardized meal, which typically consists of a scrambled egg patty containing 13C-Spirulina, saltine crackers, and water.

  • Post-Meal Breath Samples: Breath samples are collected at specified time points after the meal (e.g., 45, 90, 120, 150, 180, and 240 minutes).

  • Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using Gas Isotope Ratio Mass Spectrometry (GIRMS).

  • Data Analysis: The rate of gastric emptying is calculated based on the change in the 13CO2/12CO2 ratio over time.

In Vitro Assessment of Insulin Secretion from Pancreatic Islets

This protocol allows for the direct assessment of this compound's effect on pancreatic beta-cell function.

Principle: Isolated pancreatic islets are cultured and then exposed to the test compound (this compound). The amount of insulin secreted into the culture medium is then quantified to determine the compound's effect on insulin release.[15][16]

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) or from human donors using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured for a period to allow for recovery from the isolation procedure.

  • This compound Treatment: Islets are incubated with various concentrations of this compound for a defined period (e.g., 24-48 hours).

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Islets are pre-incubated in a low-glucose buffer.

    • The buffer is then replaced with either a low-glucose or a high-glucose buffer (with or without this compound) to stimulate insulin secretion.

    • After a defined incubation period, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion in the presence of this compound is compared to control conditions to determine the effect of the compound.

In Vivo Animal Model for Studying Drug-Induced Hyperglycemia

This protocol outlines a general approach to creating and evaluating an animal model of drug-induced hyperglycemia.

Principle: A chemical agent is used to induce a diabetic or hyperglycemic state in a laboratory animal, which can then be used to study the effects of a test compound like this compound on glucose homeostasis.[17][18][19]

Methodology:

  • Animal Model Selection: Common models include streptozotocin (STZ)-induced diabetes in rats or mice, which selectively destroys pancreatic beta-cells, or high-fat diet-induced obesity and insulin resistance.[17][18]

  • Induction of Hyperglycemia:

    • STZ Model: A single high dose or multiple low doses of STZ are administered intraperitoneally. Blood glucose is monitored to confirm the onset of hyperglycemia.

    • High-Fat Diet Model: Animals are fed a high-fat diet for an extended period to induce obesity and insulin resistance.

  • This compound Administration: Once the hyperglycemic model is established, animals are treated with this compound at various doses.

  • Monitoring of Glycemic Parameters:

    • Fasting and Random Blood Glucose: Measured regularly from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): To assess glucose disposal after an oral glucose challenge.

    • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

    • HbA1c: Measured at the end of the study to assess long-term glycemic control.

  • Data Analysis: Glycemic parameters in the this compound-treated groups are compared to the vehicle-treated control group to determine the drug's effect on glucose metabolism in a hyperglycemic state.

Signaling Pathways

Ghrelin Receptor Signaling and its Potential Impact on Glucose Homeostasis

cluster_cell Pancreatic Beta-Cell cluster_systemic Systemic Effects This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR Binds to GH_release ↑ Growth Hormone Release This compound->GH_release Cortisol_release ↑ Cortisol Release This compound->Cortisol_release Gastric_emptying Accelerated Gastric Emptying This compound->Gastric_emptying G_alpha_q Gαq activation GHSR->G_alpha_q PLC PLC activation G_alpha_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Insulin_inhibition Inhibition of Insulin Secretion Ca_release->Insulin_inhibition Hyperglycemia Hyperglycemia Insulin_inhibition->Hyperglycemia Hepatic_glucose ↑ Hepatic Glucose Production GH_release->Hepatic_glucose Cortisol_release->Hepatic_glucose Hepatic_glucose->Hyperglycemia Glucose_absorption ↑ Glucose Absorption Gastric_emptying->Glucose_absorption Glucose_absorption->Hyperglycemia

Caption: this compound's potential pathways leading to hyperglycemia.

References

Relamorelin Technical Support Center: Managing Common Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common adverse effects of Relamorelin in human subjects during clinical research.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to address specific issues that may be encountered during experiments with this compound.

Glycemic Control

Q1: We have a subject in our study who is experiencing hyperglycemia after the administration of this compound. What steps should we take?

A1: this compound, as a ghrelin receptor agonist, can potentially impact glycemic control, leading to elevated blood glucose levels.[1][2][3] Proactive management is crucial.[1][2] The following steps are recommended:

  • Immediate Glucose Monitoring: Initiate frequent blood glucose monitoring to assess the severity and pattern of hyperglycemia.

  • Review Concomitant Medications: Evaluate the subject's current medications, particularly any changes in antidiabetic drug dosages.

  • Consult Endocrinologist: It is highly advisable to consult with the study's endocrinologist to review the subject's diabetes management plan.

  • Dosage Adjustment of Antidiabetic Medication: The endocrinologist may recommend an adjustment in the dosage of the subject's insulin or other antidiabetic medications to manage the hyperglycemia.[3]

  • Subject Education: Counsel the subject on adherence to their diet and exercise plan, as well as the importance of regular glucose monitoring.

  • Dose Evaluation of this compound: In Phase 2b trials, dose-related worsening of glycemic control was observed.[3] Depending on the study protocol, a review of the this compound dosage may be warranted.

Q2: A subject's HbA1c levels have increased after several weeks of this compound treatment. How should this be addressed?

A2: An increase in HbA1c suggests a trend of sustained hyperglycemia. Phase 2b trial data indicated a dose-related increase in HbA1c levels with this compound treatment.[2] The following actions are recommended:

  • Comprehensive Glycemic Assessment: Conduct a thorough review of the subject's blood glucose logs to identify patterns of hyperglycemia.

  • Reinforce Lifestyle Modifications: Emphasize the importance of diet and exercise in managing blood glucose levels.

  • Medical Review: The principal investigator and study endocrinologist should review the case to determine if adjustments to the subject's diabetes treatment regimen are necessary.

  • Continued Monitoring: Continue to monitor HbA1c levels at intervals specified in the study protocol to assess the effectiveness of any interventions.

Neurological Effects

Q3: A subject is reporting headaches and dizziness after receiving this compound. What is the recommended course of action?

A3: Headaches and dizziness are among the more commonly reported adverse events in clinical trials of this compound.[1][4][5] The following steps should be taken:

  • Symptom Assessment: Characterize the headache and dizziness (e.g., severity, frequency, duration, triggers).

  • Vital Signs Monitoring: Check the subject's blood pressure and heart rate to rule out orthostatic hypotension.

  • Hydration Status: Ensure the subject is adequately hydrated.

  • Symptomatic Treatment: For mild to moderate headaches, standard over-the-counter analgesics may be considered, as permitted by the study protocol.

  • Safety Precautions: Advise the subject to be cautious when standing up or operating machinery until the dizziness subsides.

  • Persistent Symptoms: If symptoms are severe or persistent, a medical evaluation by the study physician is necessary to rule out other causes.

Gastrointestinal Effects

Q4: A subject is experiencing diarrhea. Could this be related to this compound?

A4: Diarrhea was reported as a treatment-emergent adverse event in the Phase 2b trial of this compound.[1] To manage this:

  • Assess Severity and Frequency: Determine the impact of the diarrhea on the subject's daily activities and hydration status.

  • Dietary Advice: Recommend a bland diet and increased fluid intake to prevent dehydration.

  • Rule out Other Causes: Investigate other potential causes of diarrhea, such as infection or dietary changes.

  • Symptomatic Relief: Depending on the severity and the study protocol, anti-diarrheal medications may be considered.

Data on Common Adverse Effects

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in Phase 2a and 2b clinical trials of this compound.

Adverse Event CategoryAdverse EventPlacebo (%)This compound 10 µg (%)This compound 30 µg (%)This compound 100 µg (%)
Metabolism and Nutrition Hyperglycaemia2.96.111.020.7
Worsening diabetes mellitus2.95.15.59.8
Nervous System Headache7.712.29.211.0
Dizziness3.83.17.36.1
Infections and Infestations Urinary tract infection5.89.24.64.9
Gastrointestinal Diarrhoea2.93.12.85.1

Data adapted from a pooled analysis of Phase 2a and 2b trial data.[1]

Experimental Protocols

Protocol: Monitoring and Management of Hyperglycemia

Objective: To proactively monitor and manage potential changes in glycemic control in subjects receiving this compound.

Methodology:

  • Baseline Assessment:

    • Record the subject's history of diabetes, including duration, type, and current management regimen.

    • Measure baseline fasting blood glucose and HbA1c.

    • Provide the subject with a calibrated blood glucose meter and train them on its proper use.

  • Ongoing Monitoring:

    • Subjects should perform self-monitoring of blood glucose (SMBG) at a minimum of four times daily (before each meal and at bedtime).

    • Review SMBG logs with the subject at each study visit.

    • Measure HbA1c every 4-12 weeks, as specified by the clinical trial protocol.

  • Action Thresholds for Hyperglycemia:

    • Alert Value: A single blood glucose reading >250 mg/dL (13.9 mmol/L) should trigger an immediate notification to the study site.

    • Action Value: Persistent blood glucose readings >200 mg/dL (11.1 mmol/L) over a 48-hour period require a consultation with the study endocrinologist.

  • Management Strategy:

    • Upon reaching an action threshold, the study endocrinologist will review the subject's SMBG data, diet, and medication adherence.

    • Adjustments to the subject's antidiabetic medication (e.g., insulin, oral agents) will be made as deemed clinically appropriate.

    • The subject will receive additional counseling on diet and lifestyle modifications.

  • Documentation:

    • All instances of hyperglycemia, communication with the endocrinologist, and changes to the subject's diabetes management plan must be documented in the subject's case report form.

Visualizations

Signaling Pathway of this compound

Relamorelin_Signaling_Pathway This compound This compound GHSR1a Ghrelin Receptor (GHSR-1a) This compound->GHSR1a Binds to Hypothalamus Hypothalamus GHSR1a->Hypothalamus Activates in Stomach Stomach GHSR1a->Stomach Activates in GrowthHormone Growth Hormone Release Hypothalamus->GrowthHormone Stimulates Appetite Increased Appetite Hypothalamus->Appetite Stimulates GastricMotility Increased Gastric Motility Stomach->GastricMotility Promotes

Caption: Signaling pathway of this compound's mechanism of action.

Workflow for Management of Hyperglycemia

Hyperglycemia_Management_Workflow Start Subject Reports Hyperglycemia or Routine Monitoring Reveals Elevated Glucose Assess Assess Severity and Frequency of Hyperglycemic Events Start->Assess Consult Consult Study Endocrinologist Assess->Consult AdjustMedication Adjust Antidiabetic Medication Consult->AdjustMedication Counsel Reinforce Diet and Lifestyle Counseling Consult->Counsel Monitor Continue Close Glucose Monitoring AdjustMedication->Monitor Counsel->Monitor End Resolution or Stabilization of Blood Glucose Monitor->End

Caption: Workflow for the management of hyperglycemia.

References

Optimizing Relamorelin dosage to minimize effects on growth hormone levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Relamorelin to minimize its effects on growth hormone (GH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect growth hormone levels?

This compound is a synthetic pentapeptide that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] The primary therapeutic goal of this compound is to enhance gastrointestinal motility.[3] However, the GHS-R1a is also expressed in the hypothalamus and pituitary gland, and its activation by this compound stimulates the release of growth hormone.[1][3] This on-target but often undesired effect is a key consideration in dosage optimization.

Q2: What is the evidence for a dose-dependent effect of this compound on growth hormone levels?

While specific quantitative dose-response data from human clinical trials directly comparing multiple this compound doses and their impact on GH levels are not extensively published, preclinical and clinical observations support a dose-dependent relationship. In a phase 2b clinical trial, dose-related increases in HbA1c and fasting blood glucose were observed, which may be an indirect consequence of GH elevation.[2] This trial suggested that the 10 µg twice-daily (b.d.) dose was the best tolerated while maintaining efficacy for gastroparesis.[2] Preclinical studies in rats have shown that intravenous administration of this compound at 50 nmol/kg resulted in a peak GH concentration of approximately 3000 ng/mL.[1]

Q3: Is the effect of this compound on growth hormone levels sustained with chronic administration?

Studies have indicated that the stimulatory effect of this compound on GH release may be attenuated with repeated dosing.[1] In some prior studies, measured growth hormone levels returned to normal after two weeks of treatment.[5] This suggests a potential desensitization of the GHS-R1a signaling pathway in the pituitary or hypothalamus with continuous exposure to the agonist.

Data on this compound Dosage and Effects

The following tables summarize available data on this compound dosage and its observed effects from preclinical and clinical studies.

Table 1: Preclinical Data on this compound and Growth Hormone Response

Animal ModelThis compound DoseRoute of AdministrationPeak Growth Hormone ConcentrationReference
Rat50 nmol/kgIntravenous~3000 ng/mL[1]

Table 2: Human Clinical Trial Data on this compound Dosage and Tolerability

DoseFrequencyIndicationKey Findings Related to Off-Target EffectsReference
10 µgTwice Daily (b.d.)Diabetic GastroparesisBest tolerated dose with maintained efficacy.[2]
30 µgTwice Daily (b.d.)Diabetic GastroparesisDose-dependent increases in HbA1c and fasting blood glucose.[2]
100 µgTwice Daily (b.d.)Diabetic GastroparesisDose-dependent increases in HbA1c and fasting blood glucose.[2]

Experimental Protocols

Protocol for Assessing Growth Hormone Response to this compound

This protocol outlines a method for evaluating the dose-dependent effects of this compound on GH secretion in a research setting.

1. Subject Preparation:

  • Subjects should fast overnight (at least 8 hours) before the study.

  • An intravenous (IV) catheter should be placed for serial blood sampling.

  • Subjects should remain in a resting state for at least 30 minutes before baseline blood sampling.

2. Dosing and Blood Sampling:

  • Baseline: Collect two baseline blood samples (-30 and 0 minutes) before this compound administration.

  • Administration: Administer the assigned dose of this compound subcutaneously at time 0.

  • Post-administration Sampling: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after administration.[6] The sampling schedule may be adjusted based on the known pharmacokinetics of this compound.

3. Sample Handling and Analysis:

  • Collect blood in EDTA-containing tubes and place on ice immediately.

  • Centrifuge the samples at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure GH concentrations using a validated immunoassay (e.g., ELISA or chemiluminescence assay).

4. Data Analysis:

  • Calculate the peak (Cmax) GH concentration for each subject.

  • Calculate the Area Under the Curve (AUC) for GH concentration over time.

  • Compare the Cmax and AUC between different dose groups and a placebo control group using appropriate statistical methods.

Troubleshooting Guides

Troubleshooting Guide for Growth Hormone Immunoassays
IssuePossible CauseRecommended Solution
High Background - Insufficient washing- Antibody concentration too high- Non-specific binding- Increase the number and duration of wash steps.- Optimize the concentration of primary and secondary antibodies.- Use a different blocking buffer (e.g., BSA, non-fat dry milk).
Low or No Signal - Inactive reagents- Incorrect antibody pairing (sandwich assays)- Insufficient incubation times- Check the expiration dates and storage conditions of all reagents.- Ensure the capture and detection antibodies recognize different epitopes.- Optimize incubation times for each step.
High Variability between Replicates - Pipetting errors- Inconsistent washing- Edge effects on the plate- Use calibrated pipettes and ensure proper technique.- Use an automated plate washer for consistency.- Avoid using the outer wells of the microplate.
Inaccurate Results - Interference from Growth Hormone Binding Protein (GHBP)- Cross-reactivity with other GH isoforms or analogs- Presence of heterophile antibodies in the sample- Use assays designed to minimize GHBP interference.- Select antibodies with high specificity for the target GH molecule.- Use blocking agents for heterophile antibodies or pre-treat samples.

Visualizations

Relamorelin_Signaling_Pathway cluster_cell Target Cell (e.g., Pituitary Somatotroph) This compound This compound GHSR1a GHS-R1a (Ghrelin Receptor) This compound->GHSR1a Binds Gq_protein Gq Protein GHSR1a->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release GH_Vesicle Growth Hormone Vesicle Ca_release->GH_Vesicle Triggers fusion PKC->GH_Vesicle Phosphorylates GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: Signaling pathway of this compound-induced growth hormone release.

Experimental_Workflow cluster_prep Preparation cluster_sampling Dosing and Sampling cluster_analysis Analysis Fasting Overnight Fasting IV_Placement IV Catheter Placement Fasting->IV_Placement Rest Resting Period IV_Placement->Rest Baseline_Sample Baseline Blood Samples (-30 & 0 min) Rest->Baseline_Sample Dosing This compound Administration (Subcutaneous) Baseline_Sample->Dosing Post_Dose_Samples Serial Blood Sampling (15, 30, 45, 60, 90, 120 min) Dosing->Post_Dose_Samples Processing Sample Processing (Centrifugation, Plasma Separation) Post_Dose_Samples->Processing Storage Sample Storage (-80°C) Processing->Storage Assay GH Immunoassay (ELISA) Storage->Assay Data_Analysis Data Analysis (Cmax, AUC) Assay->Data_Analysis

Caption: Experimental workflow for assessing GH response to this compound.

References

Technical Support Center: Synthesis of Relamorelin and Related Pentapeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of Relamorelin and other pentapeptide amides. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: this compound, a pentapeptide amide, is typically synthesized using solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support resin.

Q2: Which resin is suitable for the synthesis of a C-terminal amide peptide like this compound?

A2: A Rink Amide resin is the most common choice for synthesizing peptide amides via Fmoc-SPPS. Cleavage from this resin with a strong acid, such as trifluoroacetic acid (TFA), directly yields the C-terminal amide.

Q3: What are the critical steps in SPPS where problems often arise?

A3: The most critical steps are the coupling of amino acids and the deprotection of the Fmoc group. Incomplete reactions at either of these stages can lead to the formation of deletion sequences and other impurities that can be difficult to remove during purification.

Q4: How can I monitor the completion of coupling and deprotection reactions?

A4: The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction. A negative result (yellow/clear beads) after Fmoc deprotection suggests a problem with the deprotection step. For secondary amines like proline, an isatin test can be used.

Q5: What are the typical purities and yields I can expect for a pentapeptide synthesis?

A5: The crude purity of a pentapeptide synthesized by SPPS can range from 50% to 90%, depending on the sequence and the success of the synthesis. After purification by reverse-phase high-performance liquid chromatography (RP-HPLC), a purity of >95% is typically achievable. Overall yields can vary widely but are often in the range of 30-60%.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and similar pentapeptides.

Problem Potential Cause Recommended Solution
Low crude peptide yield 1. Incomplete coupling reactions. 2. Steric hindrance from bulky amino acids. 3. Aggregation of the growing peptide chain. 4. Premature cleavage of the peptide from the resin.1. Increase coupling time, use a higher excess of amino acid and coupling reagents, or perform a double coupling. 2. Use specialized, highly efficient coupling reagents like HATU or HCTU. 3. Use a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF). Consider using a lower substitution resin. 4. Ensure the appropriate resin and cleavage conditions are used.
Presence of deletion sequences in the final product (identified by LC-MS) Incomplete Fmoc deprotection or incomplete coupling.- For deprotection: Increase the deprotection time or use fresh piperidine solution. - For coupling: See solutions for "Low crude peptide yield". - Consider a capping step with acetic anhydride after each coupling to terminate unreacted chains.
Side reactions (e.g., racemization, aspartimide formation) 1. Racemization can occur with certain amino acids (e.g., Cys, His) during activation. 2. Aspartimide formation is common with aspartic acid residues.1. Use coupling reagents known to suppress racemization, such as DIC/Oxyma. Avoid prolonged pre-activation times. 2. Use a protecting group strategy for the aspartic acid side chain that minimizes this side reaction, or use specialized dipeptide building blocks.
Difficulty in purifying the crude peptide 1. Co-elution of impurities with the desired peptide. 2. Poor solubility of the crude peptide.1. Optimize the RP-HPLC gradient and mobile phases. Consider using a different ion-pairing agent (e.g., formic acid instead of TFA for LC-MS compatibility). 2. Dissolve the crude peptide in a stronger solvent like DMSO or a small amount of acetic acid before diluting with the mobile phase.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Pentapeptide Amide

This protocol describes the manual synthesis of a generic pentapeptide amide on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Swelling: Swell 150 mg of Rink Amide resin (substitution ~0.67 mmol/g) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in 2 mL of DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and dry the resin under vacuum.

Protocol 2: Cleavage and Precipitation
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dry resin.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier.

    • Collect fractions corresponding to the main product peak.

  • Analysis by LC-MS:

    • Analyze the purified fractions using an analytical LC-MS system to confirm the identity (by mass) and purity of the peptide.[1]

    • For MS analysis, it is often preferable to use formic acid as the mobile phase additive instead of TFA to improve ionization efficiency.[2]

Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 3. Couple 1st Amino Acid (Fmoc-AA-OH, HCTU, DIPEA) wash1->couple1 wash2 Wash (DMF) couple1->wash2 deprotect2 4. Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple2 5. Couple 2nd Amino Acid wash3->couple2 wash4 Wash (DMF) couple2->wash4 deprotect3 6. Fmoc Deprotection wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple3 7. Couple 3rd Amino Acid wash5->couple3 wash6 Wash (DMF) couple3->wash6 deprotect4 8. Fmoc Deprotection wash6->deprotect4 wash7 Wash (DMF) deprotect4->wash7 couple4 9. Couple 4th Amino Acid wash7->couple4 wash8 Wash (DMF) couple4->wash8 deprotect5 10. Fmoc Deprotection wash8->deprotect5 wash9 Wash (DMF) deprotect5->wash9 couple5 11. Couple 5th Amino Acid wash9->couple5 wash10 Wash (DMF) couple5->wash10 final_deprotect 12. Final Fmoc Deprotection wash10->final_deprotect wash11 Wash (DCM) final_deprotect->wash11 cleave 13. Cleavage from Resin (TFA/TIS/H2O) wash11->cleave precipitate 14. Precipitation in Ether cleave->precipitate purify 15. RP-HPLC Purification precipitate->purify analyze 16. LC-MS Analysis purify->analyze end End: Purified Pentapeptide Amide analyze->end

Caption: General workflow for the solid-phase synthesis of a pentapeptide amide.

Troubleshooting_Tree start Problem Encountered During Synthesis low_yield Low Crude Yield? start->low_yield Is it a yield issue? impurities Major Impurities in LC-MS? start->impurities Is it a purity issue? incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling Yes aggregation Aggregation low_yield->aggregation Yes solution1 Double couple Increase reagent excess Use stronger coupling agent incomplete_coupling->solution1 solution2 Switch to NMP solvent Use low-substitution resin aggregation->solution2 deletion_seq Deletion Sequences impurities->deletion_seq Yes side_reactions Other Side Products impurities->side_reactions Yes solution3 Increase deprotection time Use fresh piperidine deletion_seq->solution3 solution4 Use capping step (Acetic Anhydride) deletion_seq->solution4 solution5 Optimize protecting groups Use racemization-suppressing reagents side_reactions->solution5

Caption: Decision tree for troubleshooting common SPPS problems.

References

Technical Support Center: Refining Animal Models for Relamorelin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for more accurate studies of Relamorelin, a ghrelin receptor agonist. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for studying diabetic gastroparesis and the effects of this compound?

A1: The most prevalent animal models for diabetic gastroparesis are chemically-induced diabetic models, primarily using streptozotocin (STZ) to destroy pancreatic beta cells and induce hyperglycemia.[1][2]

  • STZ-Induced Diabetic Rats: Sprague-Dawley and Wistar rats are commonly used. A single high dose of STZ can induce a model resembling Type 1 diabetes, while a combination of a high-fat diet and a lower dose of STZ is used to model Type 2 diabetes.[3]

  • STZ-Induced Diabetic Mice: Various strains are used, with non-obese diabetic (NOD) mice being a model for Type 1 diabetes and showing delayed gastric emptying.[4][5]

  • Genetic Models: The db/db mouse, which has a mutation in the leptin receptor, is a model of Type 2 diabetes and also exhibits delayed gastric emptying.[6]

This compound's prokinetic effects have been evaluated in these models to assess its potential as a treatment for diabetic gastroparesis.[7][8]

Q2: What are the key principles for refining animal models in this research area?

A2: The refinement of animal models should be guided by the "3Rs" principle: Replacement, Reduction, and Refinement.[9][10]

  • Replacement: Where possible, using non-animal methods. However, for complex physiological processes like gastrointestinal motility, this is often not feasible.

  • Reduction: Minimizing the number of animals used by employing efficient experimental designs and statistical analysis. Longitudinal studies, where each animal serves as its own control, are a key strategy here.[10]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using non-invasive measurement techniques, providing appropriate analgesia, and optimizing animal housing and handling.[9][11]

Q3: What are the recommended non-invasive methods for measuring gastric emptying to allow for longitudinal studies?

A3: Non-invasive methods are crucial for refining animal models as they permit repeated measurements in the same animal over time, reducing animal numbers and improving data quality.[12]

  • ¹³C-Octanoic Acid Breath Test: This is a well-validated method for measuring solid-phase gastric emptying.[5][13][14] A test meal containing ¹³C-octanoic acid is given to the animal. The rate-limiting step for the appearance of ¹³CO₂ in the breath is the gastric emptying of the meal.[13]

  • Magnetic Resonance Imaging (MRI): MRI offers a non-invasive way to visualize and quantify gastric volume and motility over time.[15][16][17][18] It can be used to assess both liquid and solid gastric emptying.

  • Scintigraphy: While considered a gold standard, it involves the use of radioisotopes.[19]

Troubleshooting Guides

Issue 1: High Mortality Rate in STZ-Induced Diabetic Models

  • Potential Cause: Severe hyperglycemia and subsequent ketoacidosis.

  • Troubleshooting Steps:

    • Monitor Blood Glucose Closely: Regularly monitor blood glucose levels after STZ administration.

    • Insulin Supplementation: For models of severe hyperglycemia, consider providing low-dose, long-acting insulin to prevent extreme hyperglycemia and ketoacidosis, while still maintaining a diabetic state.[20]

    • Hydration: Ensure animals have free access to water, as hyperglycemia can cause dehydration.

    • Dose Optimization: The dose of STZ can be titrated to achieve the desired level of hyperglycemia without causing excessive toxicity.

Issue 2: High Variability in Gastric Emptying Measurements

  • Potential Cause: Inconsistent food intake, stress, and variations in the test meal.

  • Troubleshooting Steps:

    • Acclimatization and Training: Acclimate animals to handling and the experimental setup to reduce stress.[13][15] For methods requiring voluntary food intake, train the animals to consume the test meal readily.[16]

    • Standardized Fasting Period: Implement a consistent fasting period before gastric emptying measurements to ensure a baseline state. A 14-hour overnight fast is common.[20]

    • Controlled Test Meal: Use a standardized and consistent test meal in terms of composition, volume, and temperature. For the ¹³C-octanoic acid breath test, a scrambled egg yolk meal is frequently used.[13][14]

    • Minimize Anesthesia Effects: If anesthesia is required (e.g., for MRI), use a consistent and minimal dose, as anesthetics can affect gastrointestinal motility.[17][18] Whenever possible, conduct studies in conscious animals.[18]

    • Control for Circadian Rhythms: Perform experiments at the same time of day to minimize the influence of circadian variations on gastrointestinal function.

Issue 3: Unexpected Accelerated Gastric Emptying in Early-Stage Diabetic Rodent Models

  • Potential Cause: Some studies have reported a prokinetic effect on gastric emptying in the early stages of diabetes in rodents, which contrasts with the delayed emptying seen in long-standing human diabetic gastroparesis.[20][21]

  • Troubleshooting Steps:

    • Duration of Diabetes: Ensure the model has had sufficient time to develop the neuropathic and cellular changes that lead to delayed gastric emptying. The duration can vary depending on the rodent strain and the method of diabetes induction.

    • Model Selection: Consider using models that more consistently develop delayed gastric emptying, such as the non-obese diabetic (NOD) mouse for a Type 1 diabetes model.[4]

    • Confirmation of Gastroparesis: Before initiating treatment studies with agents like this compound, confirm the presence of delayed gastric emptying in the diabetic animals compared to a non-diabetic control group.

Data Presentation

Table 1: Comparison of Gastric Emptying Measurement Techniques

TechniquePrincipleAdvantagesDisadvantages
¹³C-Octanoic Acid Breath Test Measures the rate of ¹³CO₂ exhalation after ingestion of a ¹³C-labeled meal.[13]Non-invasive, allows for repeated measures in the same animal, suitable for longitudinal studies.[5][13]Indirect measurement of gastric emptying, requires specialized equipment for ¹³CO₂ analysis.
Magnetic Resonance Imaging (MRI) Direct visualization and quantification of gastric volume and motility over time.[15][16]Non-invasive, provides anatomical and functional information, allows for repeated measures.[17][18]Requires anesthesia which can affect GI motility, can be expensive and has lower throughput.[17][18]
Scintigraphy Tracks the passage of a radiolabeled meal through the stomach.[19]Considered a "gold standard" for clinical and preclinical studies.Involves radiation, may require anesthesia or restraint, and is a terminal procedure in many animal protocols.
Phenol Red Recovery Measures the amount of a non-absorbable marker remaining in the stomach at a specific time point after gavage.[12]Simple and inexpensive.Terminal procedure, only provides a single time point, may not be suitable for solid emptying.

Table 2: Gastric Emptying Half-Time (T½) in Different Rodent Models

ModelConditionGastric Emptying T½ (minutes)Reference
C57Bl/6J MiceControl (0.2g egg meal)64 ± 3[22]
C57Bl/6J MiceAtropine-induced delay111 ± 9[22]
C57Bl/6J MiceCold stress-induced acceleration53 ± 2[22]
Control MiceSaline85 ± 22[15]
Control MiceMorphine-induced delay161 ± 46[15]
STZ-Diabetic RatsUntreatedAccelerated (1.5-2.2 fold vs. control)[20]
STZ-Diabetic RatsInsulin-treatedNormalized[20]

Experimental Protocols

Protocol 1: ¹³C-Octanoic Acid Breath Test for Solid Gastric Emptying in Mice

This protocol is adapted from established methods.[5][13]

  • Animal Preparation:

    • Fast mice overnight (approximately 14 hours) with free access to water.

    • Acclimatize mice to the breath test chambers for at least 30 minutes before the test.

  • Test Meal Preparation:

    • Prepare a standardized test meal, typically scrambled egg yolk mixed with a known amount of ¹³C-octanoic acid.

  • Procedure:

    • Place each mouse in an individual metabolic chamber with a constant airflow.

    • Collect a baseline breath sample to determine the natural ¹³C/¹²C ratio.

    • Present the test meal to the mouse and allow it to eat.

    • Collect breath samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours).

    • Analyze the ¹³CO₂ concentration in the breath samples using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

  • Data Analysis:

    • Calculate the percentage of the administered ¹³C dose recovered per hour.

    • Plot the recovery curve over time and fit it to a mathematical model to determine the gastric emptying half-time (T½).

Protocol 2: MRI for Gastric Emptying Assessment in Rodents

This protocol is a generalized summary of methods described in the literature.[15][16][17]

  • Animal Preparation:

    • Fast the animal overnight (approximately 14 hours) with free access to water.

    • If using a contrast agent in the meal, ensure the animal is trained to voluntarily consume it to avoid stress from gavage.[16]

  • Test Meal:

    • Prepare a test meal of a defined volume and composition. For T1-weighted imaging, a contrast agent like gadolinium can be incorporated into the meal to enhance visualization.[16]

  • MRI Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Position the animal in the MRI scanner.

    • Acquire baseline scans of the stomach.

    • Administer the test meal.

    • Acquire a series of scans at regular intervals (e.g., every 15-30 minutes) for up to several hours.

  • Image Analysis:

    • Manually or semi-automatically segment the stomach in the images at each time point to determine the gastric volume.

    • Plot the gastric volume over time to generate a gastric emptying curve.

    • Calculate the gastric emptying half-time (T½) from the curve.

Mandatory Visualizations

Relamorelin_Signaling_Pathway This compound This compound GHSR1a Ghrelin Receptor (GHSR-1a) on Vagal Afferents & Enteric Neurons This compound->GHSR1a PLC Phospholipase C (PLC) GHSR1a->PLC activates NTS Nucleus of the Solitary Tract (NTS) in Brainstem GHSR1a->NTS signals via vagal afferents IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction promotes PKC->Contraction promotes DMV Dorsal Motor Nucleus of the Vagus (DMV) NTS->DMV Vagal_Efferent Vagal Efferent Pathway DMV->Vagal_Efferent Vagal_Efferent->Contraction stimulates Experimental_Workflow_Refinement cluster_model Animal Model Induction cluster_longitudinal Longitudinal Study Design (Refinement) cluster_terminal Traditional Terminal Study Design Model_Induction Induce Diabetes (e.g., STZ) Confirmation Confirm Gastroparesis (Delayed Gastric Emptying) Model_Induction->Confirmation Baseline Baseline Gastric Emptying (Non-invasive method) Confirmation->Baseline Proceed with confirmed models Terminal_Treatment Administer this compound or Placebo Confirmation->Terminal_Treatment Treatment Administer this compound or Placebo Baseline->Treatment Follow_up Repeated Gastric Emptying Measurements Treatment->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis Compare within-subject changes Terminal_Measurement Terminal Gastric Emptying Measurement Terminal_Treatment->Terminal_Measurement Terminal_Measurement->Data_Analysis Compare between groups

References

Validation & Comparative

Comparative Efficacy of Relamorelin Versus Other Ghrelin Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Relamorelin's performance against other ghrelin agonists, supported by experimental data. The information is presented to facilitate easy comparison and understanding of the methodologies employed in key clinical studies.

Introduction to Ghrelin Agonists and this compound

Ghrelin, a peptide hormone primarily produced in the stomach, plays a crucial role in stimulating gastrointestinal (GI) motility and appetite.[1] Ghrelin agonists are a class of drugs that mimic the action of endogenous ghrelin by binding to and activating the ghrelin receptor (GHSR-1a).[1] This mechanism has made them promising therapeutic agents for conditions characterized by impaired GI motility, such as diabetic gastroparesis and chronic constipation.[2][3][4]

This compound (RM-131) is a synthetic pentapeptide ghrelin agonist that has demonstrated enhanced potency and plasma stability compared to native ghrelin.[2][3] It has been extensively studied for the treatment of diabetic gastroparesis, a condition where the stomach takes too long to empty its contents.[1][5][6] Clinical trials have shown that this compound can accelerate gastric emptying and improve the symptoms of gastroparesis.[2][3][5][6]

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and other ghrelin agonists in treating diabetic gastroparesis.

Table 1: this compound Efficacy in Diabetic Gastroparesis (Phase 2b Study)
EndpointPlaceboThis compound (10 µg BID)This compound (30 µg BID)This compound (100 µg BID)
Change in Gastric Emptying Half-Time (t½) <1% change~10% decrease (12-13 min)~10% decrease (12-13 min)~10% decrease (12-13 min)
Change in Vomiting Frequency 70% improvement~75% improvement (not statistically significant vs. placebo)~75% improvement (not statistically significant vs. placebo)~75% improvement (not statistically significant vs. placebo)
Improvement in Composite Symptom Score (Nausea, Fullness, Abdominal Pain, Bloating) -Statistically significant improvement vs. placeboStatistically significant improvement vs. placeboStatistically significant improvement vs. placebo

Data sourced from a 12-week, randomized, placebo-controlled trial involving 393 patients with diabetic gastroparesis.[2][5]

Table 2: Preclinical Potency Comparison of Ghrelin Agonists
Ghrelin AgonistPotency Comparison in Rat Model of Gastric Dysmotility
This compound ~100-fold more potent than native ghrelin
This compound 600- to 1800-fold more potent than TZP-101 and TZP-102
Anamorelin, Ibutamoren, Ipamorelin This compound showed a greater effect on gastric emptying

Data from a rat postoperative ileus plus morphine model.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

Assessment of Gastric Emptying: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

The ¹³C-Spirulina GEBT is a non-radioactive, non-invasive method used to measure the rate of solid-phase gastric emptying.[7][8]

  • Test Meal: Patients consume a standardized meal, typically consisting of a scrambled egg mix containing a specific dose of ¹³C-Spirulina, along with crackers and water.[7]

  • Breath Sample Collection: Breath samples are collected from the patient at baseline (pre-meal) and at multiple time points post-meal (e.g., 45, 90, 120, 150, 180, and 240 minutes).[7][8]

  • Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using a gas isotope ratio mass spectrometer. The rate of ¹³CO₂ excretion over time is calculated to determine the gastric emptying rate.[7]

Assessment of Gastroparesis Symptoms: Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[1][9][10][11]

  • Structure: The index consists of nine symptoms grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[1][9][10]

  • Scoring: Patients rate the severity of each symptom over a specified period (e.g., the past 24 hours or 2 weeks) on a scale from 0 (none) to 5 (very severe).[1][11][12] The scores for each subscale and a total GCSI score are calculated.[9]

Signaling Pathways of the Ghrelin Receptor (GHSR-1a)

Ghrelin agonists exert their effects by activating the GHSR-1a, a G protein-coupled receptor. This activation triggers several downstream signaling pathways.

GHSR1a_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling This compound This compound GHSR1a GHSR-1a This compound->GHSR1a binds Gq Gαq GHSR1a->Gq activates G1213 Gα12/13 GHSR1a->G1213 activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 PKC PKC Ca2->PKC RhoA RhoA G1213->RhoA ERK ERK beta_arrestin->ERK

Caption: Overview of GHSR-1a signaling pathways activated by this compound.

The activation of GHSR-1a by ghrelin agonists like this compound initiates signaling through multiple G protein-dependent and independent pathways.[13]

  • Gαq Pathway: This is considered the canonical pathway for ghrelin receptor signaling.[14] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to the activation of protein kinase C (PKC) and other downstream effectors that ultimately contribute to increased gastric motility.[14][15][16]

Gq_Pathway This compound This compound GHSR1a GHSR-1a This compound->GHSR1a activates Gq Gαq GHSR1a->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation Ca2_release->PKC_activation Motility Increased Gastric Motility PKC_activation->Motility

Caption: The Gαq signaling pathway of the ghrelin receptor.

  • Gα12/13 Pathway: GHSR-1a also couples to Gα12/13, leading to the activation of the RhoA signaling pathway.[4][17] This pathway is involved in the regulation of the actin cytoskeleton and cell motility.

G1213_Pathway This compound This compound GHSR1a GHSR-1a This compound->GHSR1a activates G1213 Gα12/13 GHSR1a->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA Activation RhoGEF->RhoA Cytoskeleton Actin Cytoskeleton Regulation RhoA->Cytoskeleton

Caption: The Gα12/13 signaling pathway of the ghrelin receptor.

  • β-Arrestin Pathway: In addition to G protein-mediated signaling, GHSR-1a can signal through β-arrestin.[4][15] Upon receptor activation, β-arrestins are recruited to the receptor, which can lead to receptor internalization and the activation of other signaling molecules, such as extracellular signal-regulated kinases (ERK).[15][18]

beta_arrestin_Pathway This compound This compound GHSR1a GHSR-1a This compound->GHSR1a activates beta_arrestin β-Arrestin Recruitment GHSR1a->beta_arrestin ERK_activation ERK Activation beta_arrestin->ERK_activation Internalization Receptor Internalization beta_arrestin->Internalization

Caption: The β-Arrestin signaling pathway of the ghrelin receptor.

Conclusion

This compound has demonstrated significant efficacy in accelerating gastric emptying and improving key symptoms of diabetic gastroparesis in clinical trials. Preclinical data suggests it is more potent than several other ghrelin agonists. The well-characterized signaling pathways of the ghrelin receptor provide a solid foundation for understanding the mechanism of action of this compound and other ghrelin agonists. This guide provides a comparative overview to aid researchers and drug development professionals in their evaluation of these therapeutic agents. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy of this compound against other ghrelin agonists in a clinical setting.

References

Validating the prokinetic effects of Relamorelin in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Relamorelin's performance against other prokinetic agents across various patient populations. Supported by experimental data, detailed methodologies, and signaling pathway visualizations, this document provides a comprehensive overview of the current landscape of prokinetic therapies.

This compound, a potent, selective ghrelin receptor agonist, has emerged as a promising therapeutic candidate for gastrointestinal motility disorders. Its mechanism of action, mimicking the natural gut hormone ghrelin, offers a targeted approach to stimulating gastric, small bowel, and colonic transit. This guide delves into the clinical evidence validating this compound's prokinetic effects in diabetic gastroparesis and chronic constipation, and explores alternative therapies for these conditions as well as for postoperative ileus.

The Ghrelin Receptor Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This G-protein coupled receptor is expressed in the gastrointestinal tract and central nervous system. Upon activation, it initiates a signaling cascade that ultimately leads to enhanced smooth muscle contractility and accelerated gastrointestinal transit.

ghrelin_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds to Gq Gαq GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release of Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Prokinetic Prokinetic Effect (Accelerated GI Transit) Contraction->Prokinetic

Caption: Ghrelin Receptor Signaling Pathway.

Diabetic Gastroparesis: this compound vs. Standard of Care

Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying, leading to symptoms of nausea, vomiting, bloating, and early satiety. This compound has been extensively studied in this patient population.

Comparative Efficacy Data
DrugDosageStudy PopulationPrimary EndpointResult
This compound 10 µg BID204 patients with diabetic gastroparesisChange in Gastric Emptying Half-Time (GE t1/2)Statistically significant improvement vs. placebo.[1][2][3]
10, 30, 100 µg BID393 patients with moderate to severe diabetic gastroparesisChange in vomiting frequencyNo significant difference vs. placebo; significant reduction in a composite score of nausea, abdominal pain, postprandial fullness, and bloating.[4]
Metoclopramide 10 mg QID40 patients with diabetic gastroparesisSymptom improvement (nausea, vomiting, fullness)Statistically significant improvement in nausea and postprandial fullness vs. placebo.[5][6]
Nasal Spray205 women with diabetic gastroparesisChange in Gastroparesis Cardinal Symptom Index (GCSI)Statistically significant symptom relief in patients with moderate to severe baseline symptoms.[7]
Prucalopride 2 mg QD34 patients with gastroparesis (28 idiopathic)Change in GCSISignificant improvement in total GCSI and subscales vs. placebo.[8][9]
Change in GE t1/2Significant acceleration of gastric emptying (98 ± 10 min vs. 143 ± 11 min for placebo).[8]
Experimental Protocols

This compound Phase 2b Study (NCT02357420) [1][2][4]

  • Objective: To evaluate the efficacy and safety of different doses of this compound in patients with moderate to severe diabetic gastroparesis.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 393 patients with type 1 or type 2 diabetes, delayed gastric emptying confirmed by a ¹³C-spirulina breath test, and moderate to severe symptoms.

  • Intervention: Subcutaneous injection of this compound (10 µg, 30 µg, or 100 µg) or placebo twice daily.

  • Outcome Measures: The primary endpoint was the change from baseline in the weekly average of daily vomiting frequency. Secondary endpoints included changes in other gastroparesis symptoms (nausea, abdominal pain, fullness, bloating) assessed by a daily diary, and gastric emptying half-time.

relamorelin_dg_workflow Start Patient Screening (Diabetic Gastroparesis) RunIn 2-Week Single-Blind Placebo Run-in Start->RunIn Randomization Randomization RunIn->Randomization Treatment 12-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo BID Relamorelin10 This compound 10µg BID Relamorelin30 This compound 30µg BID Relamorelin100 This compound 100µg BID Endpoint Primary & Secondary Endpoint Assessment Placebo->Endpoint Relamorelin10->Endpoint Relamorelin30->Endpoint Relamorelin100->Endpoint

Caption: this compound Diabetic Gastroparesis Trial Workflow.

Chronic Constipation: this compound's Impact on Colonic Transit

This compound has also been investigated for its prokinetic effects in the lower gastrointestinal tract, specifically in patients with chronic constipation.

Comparative Efficacy Data
DrugDosageStudy PopulationPrimary EndpointResult
This compound 100 µg QD48 female patients with chronic constipationChange in Spontaneous Bowel Movements (SBMs) per weekSignificant increase in SBMs vs. placebo (P<0.001).[10][11]
Colonic Transit at 48 hoursSignificant acceleration of colonic transit vs. placebo (P=0.017).[10][11]
Time to first bowel movementSignificantly shorter time to first BM vs. placebo (P=0.004).[10][11]
Experimental Protocols

This compound Phase 2a Study (NCT01781104) [10][11][12][13][14]

  • Objective: To assess the efficacy, safety, and pharmacodynamics of this compound in patients with chronic constipation.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 48 female patients with chronic constipation according to Rome III criteria.

  • Intervention: A 14-day single-blind placebo run-in period followed by a 14-day double-blind treatment period with daily subcutaneous injections of this compound (100 µg) or placebo.

  • Outcome Measures: The primary clinical endpoint was stool consistency based on the Bristol Stool Scale. The primary pharmacodynamic endpoint was colonic transit. Other secondary endpoints included the number of spontaneous bowel movements per week, time to first bowel movement, and ease of passage.

Postoperative Ileus: Exploring Alternative Prokinetic Strategies

Comparative Efficacy Data for Alternative Agents
DrugDosageStudy PopulationPrimary EndpointResult
Ulimorelin 160 µg/kg & 480 µg/kg IV332 & 330 patients after partial bowel resectionTime to first bowel movement and tolerance of solid foodNo significant difference compared to placebo.[15][16]
Ipamorelin 0.03 mg/kg IV BID114 patients after bowel resectionTime to tolerance of a standardized solid mealNo significant difference between ipamorelin and placebo.[17]
Alvimopan 12 mg POPatients undergoing major abdominal surgeryTime to recovery of GI function (GI-2: first bowel movement and toleration of solid food)Significantly accelerated time to GI recovery compared to placebo.[18][19][20]
Experimental Protocols

Ulimorelin Phase 3 Studies (NCT01285570 & NCT01296620) [15]

  • Objective: To evaluate the efficacy and safety of ulimorelin for the acceleration of gastrointestinal motility recovery after partial bowel resection.

  • Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.

  • Participants: Adult patients undergoing partial bowel resection.

  • Intervention: Intravenous infusion of ulimorelin (160 µg/kg or 480 µg/kg) or placebo once daily for up to 7 days, starting within 60 minutes after the end of surgery.

  • Outcome Measures: The primary efficacy endpoint was the time from the end of surgery to the later of the first bowel movement or tolerance of solid food.

ulimorelin_poi_workflow Start Patient Enrollment (Post-Bowel Resection) Randomization Randomization Start->Randomization Treatment Daily IV Infusion (up to 7 days) Randomization->Treatment Placebo Placebo Ulimorelin160 Ulimorelin 160µg/kg Ulimorelin480 Ulimorelin 480µg/kg Endpoint Primary Endpoint Assessment (Time to GI Recovery) Placebo->Endpoint Ulimorelin160->Endpoint Ulimorelin480->Endpoint

Caption: Ulimorelin Postoperative Ileus Trial Workflow.

Conclusion

This compound demonstrates significant prokinetic efficacy in patients with diabetic gastroparesis and chronic constipation, offering a promising therapeutic option for these challenging conditions. While its role in postoperative ileus remains to be established through dedicated clinical trials, the broader investigation of ghrelin agonists and other prokinetic agents highlights the ongoing efforts to address unmet needs in gastrointestinal motility disorders. The comparative data and detailed protocols presented in this guide provide a valuable resource for researchers and clinicians in the field, facilitating informed decisions in drug development and patient care.

References

A Comparative Analysis of the Long-Term Safety Profile of Relamorelin Versus Existing Prokinetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term safety profile of Relamorelin, an investigational ghrelin receptor agonist, with established treatments for diabetic gastroparesis and chronic constipation. The information is compiled from clinical trial data and peer-reviewed publications to support an objective assessment for research and development purposes.

Executive Summary

This compound is a novel pentapeptide ghrelin agonist under investigation for the treatment of diabetic gastroparesis and other gastrointestinal motility disorders.[1] Its mechanism of action, centered on the ghrelin receptor (GHS-R1a), offers a distinct pharmacological approach compared to existing therapies.[2] While long-term safety data from the comprehensive PLEDGE clinical trial program, including a five-year open-label study, are forthcoming, Phase 2 and 3 studies provide initial insights into its safety profile.[3][4] The primary safety concern identified to date is a dose-related increase in blood glucose levels.[5][6] This guide contextualizes these findings by comparing them with the known long-term safety profiles of current treatments, including metoclopramide, domperidone, prucalopride, and erythromycin.

Quantitative Safety Data Comparison

The following tables summarize the key long-term safety findings for this compound and comparator drugs. Data is extracted from published clinical trial results and safety reviews.

Table 1: Adverse Events Profile of this compound (Phase 2 Data) [6]

Adverse Event CategoryPlaceboThis compound (10 µg)This compound (30 µg)This compound (100 µg)
Most Common TEAEs (%)
Hyperglycaemia13.515.322.926.8
Urinary Tract Infection8.710.24.69.8
Headache8.77.111.07.3
Dizziness3.86.15.58.5
Diarrhoea4.86.17.34.9
Serious AEs (%) 4.84.15.54.9
Discontinuations due to AEs (%) 3.86.19.211.0

TEAEs: Treatment-Emergent Adverse Events. Data from the 12-week, Phase 2b trial (NCT02357420).

Table 2: Long-Term Safety Profile of Existing Treatments

DrugMechanism of ActionKey Long-Term Safety ConcernsIncidence/Notes
Metoclopramide Dopamine D2 Receptor Antagonist, 5-HT4 AgonistTardive Dyskinesia (TD)Risk increases with duration and cumulative dose.[7] Recent data suggests a lower risk than previously thought, around 33.4 per 100,000 patients, but higher in elderly females and with prolonged use (greatest risk at 24-48 months).[8][9]
Domperidone Peripheral Dopamine D2 Receptor AntagonistCardiac Arrhythmias (QTc Prolongation), Sudden Cardiac DeathSmall increased risk of serious cardiac side effects, particularly in those >60 years, taking >30 mg/day, or on concomitant QTc-prolonging drugs.[10][11]
Prucalopride Selective 5-HT4 Receptor AgonistHeadache, Nausea, Abdominal Pain, DiarrheaGenerally well-tolerated in studies up to 18 months.[12] No significant cardiovascular concerns identified due to high selectivity.[13] Most common adverse events are often transient.[14]
Erythromycin Motilin Receptor AgonistTachyphylaxis (loss of efficacy over time), GI side effects, QTc ProlongationTachyphylaxis is a significant limitation for long-term use, often developing within 4 weeks.[15] Long-term improvement is less pronounced than short-term effects.[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key this compound trials.

This compound Phase 2b Trial (NCT02357420) [6]

  • Objective: To evaluate the efficacy, safety, and tolerability of three different doses of this compound compared to placebo over 12 weeks in patients with diabetic gastroparesis.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

  • Participants: 393 patients with type 1 or type 2 diabetes and a diagnosis of diabetic gastroparesis.

  • Intervention: Subcutaneous injection of this compound (10 µg, 30 µg, or 100 µg) or placebo, administered twice daily for 12 weeks.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (including HbA1c and fasting blood glucose).

  • Statistical Analysis: Safety data were summarized descriptively. Analysis of covariance (ANCOVA) was used to assess the treatment effect on glycated haemoglobin (HbA1c) and blood glucose levels post hoc.

This compound PLEDGE Program (including NCT03420781, NCT03383146) [4][17]

  • Objective: To evaluate the long-term safety and efficacy of this compound in patients with diabetic gastroparesis.

  • Study Design: A multi-study program including pivotal 12-week, randomized, double-blind, placebo-controlled studies (RLM-MD-01, RLM-MD-02), a one-year long-term extension study (RLM-MD-03), a 12-month study in less severe patients (RLM-MD-04), and a five-year open-label safety study (RLM 3071-305-020).

  • Participants: Patients with diabetic gastroparesis who have completed the initial 12-week pivotal trials are eligible for the long-term extension studies.

  • Intervention: Continued treatment with this compound.

  • Safety Assessments: Comprehensive and continuous monitoring of adverse events, with a focus on long-term safety and tolerability.

Signaling Pathways and Experimental Workflows

This compound (Ghrelin Agonist) Signaling Pathway

This compound acts as an agonist at the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[3] Its activation triggers a cascade of intracellular signaling events.

Relamorelin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GHSR1a GHS-R1a (Ghrelin Receptor) This compound->GHSR1a Binds and Activates Gq11 Gαq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC GI_Motility ↑ Gastrointestinal Motility Ca->GI_Motility PKC->GI_Motility

Caption: Canonical Gαq/11 signaling pathway of this compound via the GHS-R1a receptor.

Conceptual Workflow for Long-Term Safety Assessment in Clinical Trials

The following diagram illustrates a typical workflow for assessing the long-term safety of an investigational drug like this compound.

LongTermSafetyWorkflow cluster_preclinical Pre-clinical cluster_clinical Clinical Development cluster_data Data Collection & Analysis tox_studies Toxicology Studies phase1 Phase 1 (Safety in Healthy Volunteers) tox_studies->phase1 phase2 Phase 2 (Dose-ranging & Efficacy, Short-term Safety) phase1->phase2 ae_reporting Adverse Event (AE) Reporting (Spontaneous & Solicited) phase1->ae_reporting phase3 Phase 3 (Pivotal Efficacy & Safety, ~12 weeks) phase2->phase3 phase2->ae_reporting lab_tests Regular Laboratory Tests (e.g., HbA1c, ECG) phase2->lab_tests lte Long-Term Extension (LTE) (Open-label or Placebo-controlled, ≥1 year) phase3->lte phase3->ae_reporting phase3->lab_tests post_market Phase 4 (Post-marketing Surveillance) lte->post_market lte->ae_reporting lte->lab_tests post_market->ae_reporting data_analysis Statistical Analysis (Incidence, Severity, Causality) ae_reporting->data_analysis lab_tests->data_analysis final_report Integrated Safety Summary data_analysis->final_report

Caption: Conceptual workflow for assessing the long-term safety of a new drug.

Discussion and Conclusion

The assessment of this compound's long-term safety profile is ongoing, with the most notable concern from Phase 2 data being dose-related hyperglycemia.[6] This is a critical consideration in the target population of patients with diabetic gastroparesis. Proactive management of blood glucose will be essential if this compound is approved for clinical use.[6]

In comparison, existing treatments have well-documented and distinct long-term safety issues. Metoclopramide carries the risk of tardive dyskinesia, a potentially irreversible movement disorder, which necessitates cautious use, especially in the elderly.[7] Domperidone is associated with a small but serious risk of cardiac events, limiting its use in patients with underlying cardiac conditions.[10] Prucalopride, while generally well-tolerated, can cause bothersome gastrointestinal side effects.[14] The utility of erythromycin for long-term treatment is significantly hampered by the development of tachyphylaxis.[16]

References

Benchmarking Relamorelin: A Comparative Guide to its Impact on Quality of Life in Gastroparesis Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of relamorelin's performance against standard prokinetic agents in improving the quality of life for patients with gastroparesis. The following sections present quantitative data from clinical trials, detailed experimental methodologies, and visual representations of signaling pathways and trial workflows to facilitate an objective evaluation.

Quantitative Comparison of Treatment Effects on Gastroparesis Symptoms

The following table summarizes the impact of this compound and other prokinetic agents on validated gastroparesis symptom scores. The Gastroparesis Cardinal Symptom Index (GCSI) and its daily diary version (ANMS GCSI-DD) are patient-reported outcome measures that assess the severity of key gastroparesis symptoms, including nausea, vomiting, early satiety, postprandial fullness, and bloating. A lower score indicates less severe symptoms.

TreatmentStudyPatient PopulationPrimary Outcome MeasureMean Change from Baseline (Treatment Group)Mean Change from Baseline (Placebo Group)p-value
This compound Phase 2B Trial[1][2][3]Diabetic GastroparesisComposite DG Symptom Severity ScoreStatistically significant reduction-<0.05
Domperidone Dynamic Cohort Study[4]Diabetic and Idiopathic GastroparesisGCSI Total ScoreSignificant ImprovementNo significant change0.003
Clinical Trial[5]Diabetic GastroparesisSymptom Score-9.5 (from 18.2 to 8.7)-<0.001
Metoclopramide Randomized, Double-Blind Study[6]Diabetic, Post-surgical, and Idiopathic GastroparesisTotal Symptom Score-11.2 (from 18.4 to 7.2)-6.2 (from 19.1 to 12.9)<0.05
Phase 2B Nasal Spray Study (Females)[7]Diabetic GastroparesisTotal Symptom Score-1.2 to -1.3-<0.05
Erythromycin Systematic Review[8][9]Diabetic and Idiopathic GastroparesisSymptom Improvement43% of patients reported improvement--

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for interpreting their outcomes. This section details the experimental protocols for the key studies cited.

This compound: Phase 2B Clinical Trial
  • Objective: To evaluate the efficacy and safety of this compound in patients with diabetic gastroparesis.[1][2][3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2][3]

  • Patient Population: 396 adult patients with a diagnosis of type 1 or type 2 diabetes and diabetic gastroparesis.[10]

  • Intervention: Subcutaneous injection of this compound (10 µg, 30 µg, or 100 µg) or placebo, administered twice daily for 12 weeks.[1][2][3]

  • Quality of Life Assessment: Patient-reported outcomes were collected daily using an electronic diary to assess the severity of nausea, abdominal pain, postprandial fullness, and bloating on a numerical scale. A composite "Diabetic Gastroparesis Symptom Severity Diary" (DGSSD) score was used as a key endpoint.[11]

Domperidone: Dynamic Cohort Study
  • Objective: To evaluate the long-term effectiveness of domperidone in improving gastroparesis symptoms and quality of life.[4]

  • Study Design: A dynamic cohort study within the NIDDK Gastroparesis Clinical Research Consortium (GpCRC) registry.[4]

  • Patient Population: A large cohort of patients with diabetic or idiopathic gastroparesis.[4]

  • Intervention: Initiation of domperidone therapy during the study period.[4]

  • Quality of Life Assessment: The Gastroparesis Cardinal Symptom Index (GCSI) total score and the Patient Assessment of Upper Gastrointestinal Disorders–Quality of Life (PAGI-QOL) score were assessed at baseline and follow-up visits.[4]

Metoclopramide: Randomized, Double-Blind Study
  • Objective: To assess the efficacy of metoclopramide in treating the symptom complex of delayed gastric emptying.[6]

  • Study Design: A randomized, double-blind, placebo-controlled study.[6]

  • Patient Population: 28 patients with delayed gastric emptying due to diabetic gastroparesis, previous vagotomy and pyloroplasty, or idiopathic causes.[6]

  • Intervention: Oral metoclopramide or placebo administered for a three-week period.[6]

  • Quality of Life Assessment: Symptoms were scored at baseline and at weekly intervals throughout the study.[6]

Erythromycin: Systematic Review
  • Objective: To review the efficacy of oral erythromycin in providing symptomatic relief for gastroparesis.[8][9]

  • Study Design: A systematic review of clinical trials.[8][9]

  • Patient Population: Patients with gastroparesis from various etiologies, including diabetic and idiopathic.[8][9]

  • Intervention: Oral erythromycin at various dosages and durations.[8][9]

  • Quality of Life Assessment: The review noted that most included studies were of poor methodological quality and did not use symptom improvement as a primary endpoint, making a quantitative analysis of quality of life challenging.[8][9]

Visualizing Mechanisms and Processes

This compound's Signaling Pathway

This compound is a ghrelin receptor agonist.[12] Ghrelin, an endogenous peptide primarily produced in the stomach, plays a crucial role in regulating gastrointestinal motility.[12] The following diagram illustrates the proposed signaling pathway through which this compound exerts its prokinetic effects.

Relamorelin_Signaling_Pathway This compound This compound GhrelinReceptor Ghrelin Receptor (GHSR-1a) on Vagal Afferent Nerves & Gastric Smooth Muscle This compound->GhrelinReceptor Binds to PLC Phospholipase C (PLC) GhrelinReceptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Increased Gastric Smooth Muscle Contraction Ca_Release->Contraction Emptying Accelerated Gastric Emptying & Improved Symptoms Contraction->Emptying

This compound's mechanism of action on gastric motility.
Clinical Trial Workflow for Assessing Quality of Life in Gastroparesis

The evaluation of a new therapeutic agent for gastroparesis typically follows a structured clinical trial process. The diagram below outlines a generalized workflow for a clinical trial focused on assessing the impact of a drug on patient quality of life.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (GCSI/ANMS GCSI-DD, Gastric Emptying Study) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentArm Treatment Group (e.g., this compound) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm DailyDiary Daily Symptom & QoL Diary (ANMS GCSI-DD) TreatmentArm->DailyDiary PlaceboArm->DailyDiary FollowUpVisits Follow-up Visits (Assessments at specified intervals) DailyDiary->FollowUpVisits FinalAssessment Final Assessment (GCSI/ANMS GCSI-DD, Gastric Emptying Study) FollowUpVisits->FinalAssessment DataAnalysis Data Analysis (Comparison of outcomes between groups) FinalAssessment->DataAnalysis

References

In Vitro Receptor Binding Kinetics: A Comparative Analysis of Relamorelin and Anamorelin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of two prominent ghrelin receptor agonists.

This guide provides an objective in vitro comparison of the receptor binding kinetics of Relamorelin and Anamorelin, two synthetic ghrelin analogues that target the growth hormone secretagogue receptor type 1a (GHSR1a). Both compounds have been investigated for their therapeutic potential in conditions characterized by impaired gastrointestinal motility and appetite loss. Understanding their interaction with the ghrelin receptor at a molecular level is crucial for elucidating their pharmacological profiles and guiding further drug development.

Quantitative Comparison of Receptor Binding and Functional Potency

The binding affinity and functional potency of this compound and Anamorelin for the human ghrelin receptor (GHSR1a) have been characterized in vitro using various cell-based assays. The following table summarizes the key quantitative data, providing a direct comparison of their receptor binding kinetics.

ParameterThis compoundAnamorelinReference Compound (Ghrelin)
Binding Affinity (Ki) 0.42 ± 0.06 nM[1]0.70 nM[2][3][4]1.22 ± 0.17 nM[1]
Functional Potency (EC50) 0.71 ± 0.09 nM[1]0.74 nM[4][5][6][7]4.2 ± 1.2 nM[1]

Key Observations:

  • Binding Affinity: this compound demonstrates a slightly higher binding affinity for the GHSR1a, with a Ki value approximately 1.7-fold lower than that of Anamorelin.[1][2][3][4] Both synthetic agonists, however, exhibit a higher affinity for the receptor than the endogenous ligand, ghrelin.[1]

  • Functional Potency: The functional potencies of this compound and Anamorelin, as measured by their EC50 values, are very similar.[1][4][5][6][7] Notably, both compounds are significantly more potent in activating the ghrelin receptor than ghrelin itself.[1]

Experimental Protocols

The determination of the binding affinity (Ki) and functional potency (EC50) values cited in this guide typically involves competitive radioligand binding assays and functional cell-based assays, respectively.

Competitive Radioligand Binding Assay (for Ki determination)

This assay measures the ability of an unlabeled compound (e.g., this compound or Anamorelin) to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant GHSR1a are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[1]

  • Binding Reaction: The prepared cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin or 35S-MK-677) and varying concentrations of the unlabeled competitor (this compound or Anamorelin).[4]

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cells Cells expressing GHSR1a membranes Isolated Cell Membranes cells->membranes incubation Incubation of Membranes, Radioligand, and Competitor membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Unlabeled Competitor (this compound/Anamorelin) competitor->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / Anamorelin GHSR1a GHSR1a Agonist->GHSR1a Binds to G_protein Gαq/11, Gα12 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_effects Downstream Physiological Effects (e.g., GH Release, Increased Motility) Ca_release->Physiological_effects PKC->Physiological_effects

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.